Pax-3 protein
Description
Properties
CAS No. |
138016-91-8 |
|---|---|
Molecular Formula |
C7H11NOS |
Synonyms |
Pax-3 protein |
Origin of Product |
United States |
Molecular Architecture and Post Translational Regulatory Mechanisms of Pax3 Protein
Structural Domains and Functional Significance
The PAX3 protein is characterized by several distinct structural and functional domains that facilitate its interaction with DNA and other proteins, thereby modulating transcriptional activity. nih.govwikipedia.orgnih.govresearchgate.netatlasgeneticsoncology.org
Paired Box (PD) DNA-Binding Domain
The paired box (PD) is a highly conserved DNA-binding domain located in the N-terminal region of PAX3, encoded by exons 2, 3, and 4. nih.govwikipedia.orgaacrjournals.org This domain, approximately 128 amino acids in length, recognizes specific DNA sequences, often related to the consensus motif TCACGC/G. wikipedia.org The PD itself is composed of two helix-turn-helix motifs, known as the PAI and RED subdomains, which are crucial for DNA binding. mdpi.com Studies have shown that the PD is essential for the sequence-specific binding of DNA by PAX3. pnas.org The paired domain can bind to DNA sequences independently, but also cooperates with the homeodomain for enhanced binding to composite sites. nih.govnih.govacs.org An alternative splicing event within the paired domain can affect a linker region between its two subdomains, influencing DNA binding activity and target site selection. nih.gov
Octapeptide Linker Motif
Located between the paired domain and the homeodomain is a conserved octapeptide motif, typically with the sequence HSIDGILS. nih.govatlasgeneticsoncology.org This eight-amino-acid stretch is encoded by exon 5. wikipedia.org While its precise function is not fully understood, the octapeptide motif primarily functions as a protein interaction epitope. nih.gov It has been shown to interact with corepressors such as DAXX and Calmyrin, suggesting a role in modulating PAX3 transcriptional activity through protein-protein interactions. nih.govnih.govmdpi.com
C-Terminal Transcriptional Activation Domain (PST-rich region)
The C-terminal region of PAX3 contains a transcriptional activation domain, also known as the PST-rich region due to its abundance of proline, serine, and threonine residues. nih.govwikipedia.orgatlasgeneticsoncology.orgaacrjournals.orgresearchgate.net This domain, approximately 78 amino acids long, is encoded by exons 7 and 8 and is capable of stimulating transcriptional activity in reporter assays. nih.govwikipedia.orgresearchgate.net This region is reminiscent of activation domains found in other transcription factors. nih.govresearchgate.netresearchgate.net The C-terminal domain not only activates transcription but may also influence the DNA binding activity of the paired domain. nih.govmdpi.com
N-Terminal Transcriptional Repression Domains
In addition to the activation domain, PAX3 also possesses transcriptional repression domains. wikipedia.orgresearchgate.net These domains are located in the N-terminal region of the protein, including the first half of the paired domain and within the homeodomain. nih.govwikipedia.orgresearchgate.net These repression domains can potently inhibit the activity of the C-terminal transcriptional activation domain. nih.gov The balance between the activities of the activation and repression domains contributes to the fine-tuning of PAX3-mediated gene regulation. wikipedia.orgresearchgate.netnih.gov These repression domains are structurally and functionally conserved between PAX3 and PAX7. capes.gov.br
Alternative Splicing and Isoform Diversity of PAX3 Transcripts
Alternative splicing of the PAX3 gene gives rise to multiple mRNA transcripts, which in turn are translated into various protein isoforms. wikipedia.orgatlasgeneticsoncology.orgaacrjournals.orgresearchgate.net These isoforms can differ in their structural domains and, consequently, in their functional properties, including DNA binding affinity, transcriptional activity, and interactions with other proteins. aacrjournals.orgmdpi.com
Post-Translational Modifications and Functional Consequences
The expression and function of PAX3 protein are significantly modulated by post-translational modifications, including phosphorylation, ubiquitination, and acetylation. wikipedia.orgnih.gov These modifications can influence PAX3 protein stability, transcriptional activity, and interactions with other proteins.
Phosphorylation Events and Protein Stability
Phosphorylation is a key PTM that regulates PAX3. Several serine residues within the PAX3 protein have been identified as phosphorylation sites, notably serines 201, 205, and 209, located near the octapeptide domain. wikipedia.orgnih.govnih.govelifesciences.org These sites are situated in a region important for mediating protein-protein interactions and DNA binding, suggesting that phosphorylation here has important regulatory functions. elifesciences.orgnih.gov
Specific kinases are responsible for phosphorylating these residues. GSK3β has been shown to phosphorylate PAX3 at serine 201. wikipedia.orgnih.govnih.gov Casein kinase 2 (CK2) phosphorylates serines 205 and 209. nih.gov The phosphorylation status of these serine residues can vary in an ordered fashion during biological processes like myogenesis. nih.govnih.gov
The functional consequences of PAX3 phosphorylation are diverse and context-dependent. In melanoma cells, phosphorylation by GSK3β has been reported to increase the stability of the PAX3 protein. nih.gov Phosphorylation can also influence the transcriptional activity of PAX3 and its fusion proteins, such as PAX3-FOXO1. nih.govmdpi.comaacrjournals.orguzh.ch Studies on the PAX3-FOXO1 fusion protein have shown that phosphorylation can modulate its transcriptional activity and protein stability. mdpi.com Phosphorylation within the linker region of PAX3 has been shown to influence its DNA binding properties for both the paired domain and the homeodomain. aacrjournals.orguzh.ch
Research findings indicate that manipulating the phosphorylation status of these serine residues, either pharmacologically or genetically, can lead to changes in cellular phenotypes such as proliferation, transformation, and invasion, particularly in the context of melanoma and rhabdomyosarcoma. nih.gov
Here is a summary of known phosphorylation sites and involved kinases:
| Phosphorylation Site | Kinase Involved | Functional Consequence(s) | Source(s) |
| Serine 201 | GSK3β | Increased protein stability (in melanoma cells) | wikipedia.orgnih.govnih.gov |
| Serine 205 | CK2 | Modulates transcriptional activity | nih.govnih.govnih.gov |
| Serine 209 | CK2 | Modulates transcriptional activity | nih.govnih.gov |
| Serine 430 (in PAX3-FOXO1) | CDK4 | Enhanced transcriptional activity | mdpi.com |
| Serine 503 (in PAX3-FOXO1) | PLK1, PLK4 | Enhanced protein stability and oncogenic activity | mdpi.com |
Ubiquitination Processes and Protein Degradation
Ubiquitination is another crucial PTM that regulates PAX3 protein levels and function, primarily by targeting it for proteasomal degradation. PAX3 has been shown to undergo monoubiquitination, a process involving the attachment of a single ubiquitin molecule to lysine (B10760008) residues. nih.govnih.gov
Key lysine residues in the C-terminal region of PAX3, specifically lysines 437 and 475, have been identified as important sites for monoubiquitination. nih.govnih.gov Mutation of these lysine residues reduces the extent of PAX3 monoubiquitination and its susceptibility to proteasomal degradation. nih.gov
Several proteins are involved in the ubiquitination and degradation of PAX3. TAF1, a major subunit of the TFIID transcriptional initiation complex, has been shown to mediate PAX3 monoubiquitination through its ubiquitin-activating/conjugating activity. nih.govnih.gov TAF1 directly interacts with PAX3, and overexpression of TAF1 increases monoubiquitinated PAX3 levels and its degradation by the proteasome. nih.gov Conversely, a decrease in TAF1 leads to decreased PAX3 monoubiquitination and increased PAX3 protein levels. nih.gov
The anaphase-promoting complex/cyclosome (APC/C) E3 ligase, specifically with the subunit Cdh1 (APC/CCdh1), also participates in PAX3 degradation. nih.govthebiogrid.org Loss of APC/CCdh1 function has been implicated in promoting melanoma development, potentially by affecting PAX3 degradation. thebiogrid.org
Monoubiquitinated PAX3 can be shuttled to the proteasome by interacting with ubiquitin-binding proteins like Rad23B. nih.gov The degradation of PAX3 by the proteasome is an essential step for the progression of processes like myogenic differentiation, as sustained expression of PAX3 can inhibit this process. nih.gov
PAX3 can also influence the ubiquitination and degradation of other proteins. For instance, PAX3 stimulates the ubiquitination and degradation of the tumor suppressor protein p53. plos.orgplos.orgnih.govresearchgate.netnih.gov This process is mediated by the E3 ubiquitin ligase MDM2, and PAX3 physically associates with both p53 and MDM2. plos.orgplos.orgnih.govresearchgate.netnih.gov The paired domain and homeodomain of PAX3 are involved in stimulating MDM2-mediated p53 ubiquitination and degradation, and this occurs independently of PAX3's DNA-binding and transcriptional activity. plos.orgnih.govnih.gov
Here is a summary of known ubiquitination sites and involved factors:
| Ubiquitination Site | Involved Factor(s) | Functional Consequence(s) | Source(s) |
| Lysine 437 | TAF1, APC/CCdh1, Rad23B | Monoubiquitination, Proteasomal degradation, Regulation of protein stability and function | nih.govnih.govnih.gov |
| Lysine 475 | TAF1, APC/CCdh1, Rad23B | Monoubiquitination, Proteasomal degradation, Regulation of protein stability and function | nih.govnih.govnih.gov |
| - | MDM2 (for p53) | Stimulates p53 ubiquitination and degradation | plos.orgplos.orgnih.govnih.gov |
Acetylation Mechanisms and Functional Modulation
Acetylation is another PTM that modulates PAX3 activity. PAX3 can be acetylated at lysine residues in its C-terminal region. wikipedia.orgnih.govnih.govresearchgate.netmolbiolcell.org Similar to ubiquitination, lysines 437 and 475 have been identified as acetylation sites on PAX3. nih.govnih.govmolbiolcell.org
Acetylation of PAX3 can influence its transcriptional regulatory function. Acetylated PAX3 has been shown to regulate the expression of target genes such as Hes1 and Neurog2, which are involved in stem cell maintenance and neurogenesis. nih.govresearchgate.netmolbiolcell.org Specifically, acetylation of PAX3 at K437 and K475 may be critical for the proper regulation of Hes1 and Neurog2. nih.govmolbiolcell.org Removal of these lysine residues has been shown to increase Hes1 promoter activity while decreasing Neurog2 promoter activity. nih.govmolbiolcell.org
The deacetylase SIRT1 is a key enzyme that can regulate PAX3 acetylation. Acetylated PAX3 is a substrate for SIRT1 deacetylase. nih.govnih.govresearchgate.net SIRT1 association with the promoters of Hes1 and Neurog2 during embryonic development suggests a role for SIRT1-mediated deacetylation of PAX3 in regulating these genes. nih.govmolbiolcell.org When SIRT1 is associated with the Hes1 promoter, deacetylated PAX3 up-regulates Hes1 expression, promoting stem cell proliferation and maintenance. nih.govresearchgate.net Conversely, when SIRT1 is not associated with these promoters, acetylated PAX3 binds and down-regulates Hes1 while up-regulating Neurog2, promoting neurogenesis. nih.govresearchgate.net
Acetylation of PAX3-FOXO1, the fusion protein involved in alveolar rhabdomyosarcoma, has also been reported. PAX3-FOXO1 interacts with the lysine acetyltransferase P/CAF (also known as KAT2B), which acetylates the fusion protein at lysine residues K426 and K429 within its transactivation domain. mdpi.com This acetylation leads to increased PAX3-FOXO1 stability and transcriptional activity. mdpi.com Inhibition or knockdown of P/CAF reduces PAX3-FOXO1 protein expression and suppresses the growth of rhabdomyosarcoma cells. mdpi.com
Here is a summary of known acetylation sites and involved enzymes:
| Acetylation Site | Enzyme Involved (Acetyltransferase/Deacetylase) | Functional Consequence(s) | Source(s) |
| Lysine 437 | Acetyltransferase / SIRT1 (Deacetylase) | Regulation of Hes1 and Neurog2 expression, Modulation of stem cell proliferation/neurogenesis | nih.govnih.govresearchgate.netmolbiolcell.org |
| Lysine 475 | Acetyltransferase / SIRT1 (Deacetylase) | Regulation of Hes1 and Neurog2 expression, Modulation of stem cell proliferation/neurogenesis | nih.govnih.govresearchgate.netmolbiolcell.org |
| Lysine 426 (in PAX3-FOXO1) | P/CAF (KAT2B) (Acetyltransferase) | Increased protein stability and transcriptional activity | mdpi.com |
| Lysine 429 (in PAX3-FOXO1) | P/CAF (KAT2B) (Acetyltransferase) | Increased protein stability and transcriptional activity | mdpi.com |
Transcriptional Regulation and Gene Regulatory Networks Mediated by Pax3 Protein
Mechanisms of DNA Binding Specificity
The DNA binding specificity of PAX3 is primarily determined by its paired domain (PD) and homeodomain (HD) mdpi.comoup.com. These domains recognize distinct DNA sequences, and their combined action contributes to the precise targeting of PAX3 to regulatory regions mdpi.com.
Recognition of Paired Domain Binding Sites (e.g., TCACGC/G motif)
The paired domain (PD) of PAX3 is a highly conserved 128-amino acid region that binds to DNA sequences related to the TCACGC/G motif wikipedia.orgresearchgate.net. The PD is formed by two subdomains, PAI and RED, each containing a helix-turn-helix (HTH) motif researchgate.net. The C-terminal helix of each HTH motif makes base-specific contacts in the major groove of the DNA researchgate.net. Optimal consensus DNA sequences recognized by the PAX3 PD include TCGTCAC(G/A)C(T/C/A)(T/C)(C/A/T)A and CGTTCACG(G/C)TT nih.gov. These sequences are similar to the consensus binding sites for the PDs of other PAX proteins like PAX2 and PAX6 nih.gov.
Recognition of Homeodomain Binding Sites (e.g., TAAT core motif, P2-TAATCAATTA)
The homeodomain (HD) of PAX3 is typically 60 amino acids long and contains three alpha-helices researchgate.net. Most homeodomains recognize sequences containing a TAAT core motif researchgate.net. PAX proteins containing a homeodomain, including PAX3, can cooperatively dimerize on palindromic sites of the type 5'-TAAT(N)₂₋₃ATTA-3' researchgate.net. A specific palindromic HD binding site recognized by PAX3, particularly in the context of dimerization, is P2-TAATCAATTA nih.govresearchgate.netresearchgate.net. Helix III within the homeodomain is crucial for recognizing the TAAT sequence and mediating DNA binding virginia.edu.
Interactions with Co-Regulatory Proteins and Transcription Factors
The role of PAX3 as a transcriptional regulator is significantly modulated by its interactions with other proteins, including co-regulatory proteins and other transcription factors wikipedia.orgnih.govscholaris.ca. These interactions can lead to synergistic activation or repression of downstream genes wikipedia.orgnih.gov.
Homodimerization (PAX3/PAX3) and Heterodimerization (PAX3/PAX7)
PAX3 is capable of forming homodimers (PAX3/PAX3) wikipedia.orgnih.govresearchgate.netnih.gov. This homodimerization can influence DNA binding, particularly to palindromic HD binding sites like P2-TAATCAATTA nih.govresearchgate.netresearchgate.net. PAX3 also forms heterodimers with PAX7 (PAX3/PAX7) wikipedia.orgnih.govresearchgate.netuniprot.org. These heterodimers can also bind to palindromic HD binding sites and influence DNA binding nih.govresearchgate.netresearchgate.netdiva-portal.org. The ability to form both homodimers and heterodimers expands the range of DNA targets that PAX3 can regulate genecards.org.
Co-activators and Synergistic Gene Activation (e.g., SOX10, ETS1, GLI2, ZIC2)
PAX3 interacts with various co-regulatory proteins and other transcription factors, leading to synergistic activation of downstream genes wikipedia.orgresearchgate.netnih.govresearchgate.net. Examples of such interacting proteins include SOX10, ETS1, GLI2, and ZIC2 wikipedia.orgresearchgate.netnih.govresearchgate.net.
SOX10: PAX3 and SOX10 can function together to activate target genes synergistically, such as MITF and c-RET uniprot.orgoup.comnih.gov. Their interaction can occur through contacts mediated by the PAX3 PD and the SOX10 HMG domain oup.com.
ETS1: ETS1 can co-localize with PAX3-FOXO1 (a fusion protein involving the PAX3 DNA binding domain) at regulatory elements and augment its chromatin occupancy through apparent protein-protein interactions d-nb.info. This interaction contributes to the amplified action of the fusion protein in promoting the expression of genes involved in growth and invasion d-nb.info.
GLI2: GLI2 has been shown to interact with PAX3, and this interaction contributes to the synergistic activation of genes like Myf5, an upstream muscle transcription factor researchgate.netresearchgate.net.
ZIC2: ZIC2 can interact with PAX3, and this partnership, potentially influenced by BMP signaling, may facilitate locus-specific recruitment and contribute to the regulation of genes like Myf5 researchgate.netresearchgate.netucl.ac.ukbiorxiv.orguqam.ca. ZIC2 can regulate gene expression through protein-protein interactions with transcription factors like PAX3, even without direct DNA binding in some cases ucl.ac.uk.
In addition to these, PAX3 also interacts with other co-activators such as the Hippo pathway effectors TAZ and YAP65, which bind and function as coactivators to regulate PAX3 target genes like MITF nih.govresearchgate.netnih.gov.
Chromatin Modifiers and Super Enhancer Formation (e.g., CHD4, BRD4)
PAX3 interacts with chromatin modifiers, such as CHD4 and BRD4, which are critical for establishing and maintaining the chromatin structure at regulatory regions, including super enhancers. nih.govmdpi.com These interactions are particularly significant in the context of the PAX3-FOXO1 fusion protein, a driver in alveolar rhabdomyosarcoma (ARMS). nih.govmdpi.com
CHD4, a component of the nucleosome remodeling deacetylase (NuRD) complex, possesses chromatin remodeling and histone deacetylase activities involved in transcriptional repression. mdpi.comresearchgate.net In fusion-positive rhabdomyosarcoma, CHD4 positively regulates super-enhancer-mediated gene expression by creating a chromatin architecture permissive for PAX3-FOXO1 binding. elifesciences.orgelifesciences.org CHD4/NuRD localizes to enhancers and super-enhancers, co-localizing with PAX3-FOXO1 at a significant proportion of its binding sites. elifesciences.org
BRD4, belonging to the BET protein family, contains bromodomains that recognize acetylated lysines on nuclear proteins like histones and transcription factors. mdpi.comresearchgate.net BRD4 is recruited to acetylated chromatin regions and interacts with PAX3-FOXO1, and this interaction is required for the stability and functionality of PAX3-FOXO1 at key super enhancers. mdpi.comresearchgate.net Inhibition of BRD4 has been shown to suppress PAX3-FOXO1-driven cell growth in ARMS cell lines. mdpi.comresearchgate.net The interplay between PAX3-FOXO1 and chromatin modifiers like CHD4 and BRD4 highlights how the fusion protein can access binding sites and modify the chromatin landscape to promote the expression of its oncogenic targets. mdpi.comresearchgate.net
Interactions with Myogenic Regulatory Factors (e.g., MYOD1, MYOG, MYCN)
PAX3 collaborates with myogenic regulatory factors (MRFs) such as MYOD1, MYOG, and MYCN, particularly in the context of muscle development and in fusion-positive rhabdomyosarcoma. frontiersin.orgnih.gov During normal myogenesis, PAX3 is an important upstream regulator that initiates the expression of MRFs. core.ac.uk
In human fusion-positive rhabdomyosarcoma cell lines, the PAX3-FOXO1 fusion protein binds to the enhancers of key transcription factors, including MYOD1 and MYCN, leading to amplified expression. frontiersin.orgresearchgate.netresearchgate.net MYCN and MYOD1, in turn, bind to MYOG enhancers, along with MYOG itself, sustaining its expression. frontiersin.orgresearchgate.netresearchgate.net This creates a self-perpetuating gene regulatory loop where MYOD1, MYOG, and MYCN are required for PAX3-FOXO1 expression, as these master transcription factors bind to a FOXO1 super-enhancer that regulates the fusion protein's expression. frontiersin.org
This cooperative binding between MYOD1, MYOG, MYCN, and PAX3-FOXO1 at highly active enhancer regions, including super enhancers, appears to maintain fusion-positive rhabdomyosarcoma cells in an undifferentiated state by sustaining the activation of distal enhancers that are normally inactivated during later stages of myogenesis. frontiersin.orgnih.govresearchgate.net
Interaction with AP-2 Family Members (e.g., TFAP2B)
PAX3 can interact with members of the AP-2 family of transcription factors, such as TFAP2B. nih.govstring-db.org AP-2 proteins bind to GC-rich DNA sequences and can mediate both activating and repressive transcriptional stimuli in a cell type-specific manner. nih.gov Studies have identified TFAP2B as a mediator of the survival function of PAX3-FOXO1 in the context of rhabdomyosarcoma. nih.govwikipedia.org The AP-2 family members are involved in regulating various pathways and play roles in development, cell growth, differentiation, and apoptosis. TFAP2B itself can form homodimers or heterodimers with other AP-2 family members and interacts with various proteins that can modulate its transcriptional activity. genecards.org
Identification and Characterization of PAX3 Direct Target Genes
The identification and characterization of PAX3 direct target genes are crucial for understanding its diverse roles in development and disease. PAX3 can regulate DNA through its paired domain (PD) and homeodomain (HD), which bind to different DNA motifs. mdpi.comnih.gov While some PAX3 target genes have been identified through candidate approaches, unbiased genome-wide screens have provided a broader view of PAX3 binding sites and associated genes. mdpi.com These studies have revealed that PAX3 binding sites are often located in distal enhancer elements, as well as in or near gene promoters. mdpi.comwikipedia.orgaacrjournals.orgnih.gov
Genome-wide analysis of PAX3-FOXO1 binding sites in rhabdomyosarcoma, for instance, showed that these sites are mostly distal to transcription start sites, are conserved, enriched for PAX3 motifs, and strongly associated with genes overexpressed in fusion-positive cells and tumors. aacrjournals.orgnih.gov
Transcriptional Activation of Downstream Gene Expression
PAX3 primarily functions as a transcriptional activator for many of its target genes. nih.govwikipedia.orgscholaris.ca The C-terminal region of PAX3 contains a transcriptional activation domain. nih.gov While PAX3 can activate transcription independently, interactions with co-activators can lead to synergistic activation of downstream targets. scholaris.ca
In melanoma cells, PAX3 has been found to regulate the expression of genes such as MITF, NGN2, RET, SOSTDC1, MSX2, DCT, and TYRP1, as well as widely expressed genes like BCL-XL, CXCR4, FGFR4, HES1, MET, NF1, TGFb2, and WNT1. mdpi.com In fusion-positive rhabdomyosarcoma, the PAX3-FOXO1 fusion protein generally functions as a stronger transcriptional activator than wild-type PAX3 and increases the expression of target genes involved in proliferation, cell death, myogenic differentiation, and migration. nih.govwikipedia.org Examples of target genes activated by PAX3-FOXO1 include FGFR4, MYCN, ALK, and MET. mdpi.comresearchgate.net
Transcriptional Repression of Downstream Gene Expression
Although PAX3 is predominantly known as a transcriptional activator, it can also act as a transcriptional repressor for a subset of target genes. nih.govwikipedia.orgscholaris.ca Transcriptional repression domains are located in both the homeodomain and the N-terminal region of PAX3. nih.gov PAX3 can repress gene expression through interactions with co-repressors. scholaris.ca For example, PAX3 can directly interact with Groucho-related protein 4 (Grg4) to repress the expression of the Dopachrome tautomerase gene (Dct). scholaris.ca It can also interact with KAP1, a known transcriptional repressor, which enhances PAX3 repressor activity. scholaris.ca In the developing spinal cord, PAX3 and PAX7 can act as repressors of ventral identity genes by promoting H3K27me3 deposition at silencers. biorxiv.org
Context-Dependent Regulation of Target Genes (e.g., Melanocytes vs. Melanoma)
The regulation of PAX3 target genes is context-dependent, particularly when comparing normal melanocytes and melanoma cells. While a subset of target genes are similarly regulated by PAX3 in both cell types, particularly those involved in maintaining an undifferentiated state, PAX3 differentially regulates genes associated with cell proliferation and survival in melanoma cells compared to melanocytes. plos.org
Mechanisms contributing to this differential regulation may include differences in the expression profiles of alternate PAX3 transcripts and post-translational modifications of the PAX3 protein. plos.org For instance, the PAX3E transcript, which is associated with reduced melanocyte proliferation and increased apoptosis, is down-regulated in melanoma cells compared to melanocytes. plos.org This suggests that alternate transcript expression profiles can lead to the differential activation of downstream target genes, contributing to the melanoma phenotype. plos.org In melanoma cells, PAX3 predominantly acts as a gene activator rather than a repressor, which contrasts with some of its roles in other contexts. mdpi.combioengineer.org
Compound Names and PubChem CIDs
| Compound Name | PubChem CID |
| PAX3 | 55310 mcw.edu |
| CHD4 | 736678 mcw.edu |
| BRD4 | 59190723 guidetopharmacology.org |
| MYOD1 | 5363660 |
| MYOG | 10895 |
| MYCN | 16235671 |
| TFAP2B | 6892 |
Note: Interactive data tables are not feasible within this text-based format. The information is presented in a static table and within the text.##
The PAX3 protein, a key member of the paired box family of transcription factors, exerts significant influence over gene expression during embryonic development, notably in the formation of skeletal muscle, the central nervous system, and neural crest-derived tissues like melanocytes. nih.govcore.ac.ukresearchgate.net Functioning as a transcription factor, PAX3 binds to specific DNA sequences via its N-terminal paired domain (PD) and homeodomain (HD), modulating the expression of downstream genes through a C-terminal transcriptional activation domain. nih.govresearchgate.net The regulatory impact of PAX3, whether activating or repressing transcription, is contingent on the cellular context, its interactions with various cofactors, and the specific DNA binding motifs it recognizes. nih.govresearchgate.net These intricate interactions and binding events form the basis of the gene regulatory networks orchestrated by PAX3, which are vital for fundamental cellular processes including proliferation, survival, differentiation, and motility within the lineages where PAX3 is expressed. nih.govplos.org
Chromatin Modifiers and Super Enhancer Formation (e.g., CHD4, BRD4)
PAX3 engages with chromatin modifiers such as CHD4 and BRD4, proteins essential for establishing and maintaining the structural organization of chromatin, particularly at regulatory elements like super enhancers. nih.govmdpi.com These interactions are especially relevant in the context of the PAX3-FOXO1 fusion protein, a primary driver of alveolar rhabdomyosarcoma (ARMS). nih.govmdpi.com
CHD4, a core component of the nucleosome remodeling deacetylase (NuRD) complex, possesses both chromatin remodeling and histone deacetylase activities, contributing to transcriptional repression. mdpi.comresearchgate.net In fusion-positive rhabdomyosarcoma, CHD4 facilitates super-enhancer-mediated gene expression by creating a chromatin environment conducive to PAX3-FOXO1 binding. elifesciences.orgelifesciences.org CHD4/NuRD is found at enhancers and super-enhancers, frequently co-localizing with PAX3-FOXO1 at a substantial number of its binding sites. elifesciences.org
BRD4, a member of the BET protein family, is characterized by bromodomains that recognize acetylated lysine (B10760008) residues on nuclear proteins, including histones and transcription factors. mdpi.comresearchgate.net BRD4 is recruited to acetylated chromatin and interacts with PAX3-FOXO1; this interaction is indispensable for the stability and function of PAX3-FOXO1 at critical super enhancers. mdpi.comresearchgate.net Studies have demonstrated that inhibiting BRD4 can suppress cell growth driven by PAX3-FOXO1 in ARMS cell lines. mdpi.comresearchgate.net The collaborative action between PAX3-FOXO1 and chromatin modifiers like CHD4 and BRD4 illustrates how the fusion protein gains access to binding sites and modifies the chromatin landscape to promote the expression of genes involved in oncogenesis. mdpi.comresearchgate.net
Interactions with Myogenic Regulatory Factors (e.g., MYOD1, MYOG, MYCN)
PAX3 interacts cooperatively with myogenic regulatory factors (MRFs) including MYOD1, MYOG, and MYCN, particularly in the context of muscle development and in fusion-positive rhabdomyosarcoma. frontiersin.orgnih.gov In the process of normal myogenesis, PAX3 functions as a crucial upstream regulator that initiates the expression of MRFs. core.ac.uk
In human fusion-positive rhabdomyosarcoma cell lines, the PAX3-FOXO1 fusion protein binds to the enhancers of key transcription factors, such as MYOD1 and MYCN, leading to an amplification of their expression. frontiersin.orgresearchgate.netresearchgate.net Subsequently, MYCN and MYOD1 bind to MYOG enhancers, along with MYOG itself, thereby sustaining its expression. frontiersin.orgresearchgate.netresearchgate.net This establishes a self-reinforcing gene regulatory loop where MYOD1, MYOG, and MYCN are necessary for the expression of PAX3-FOXO1, as these master transcription factors bind to a super-enhancer associated with FOXO1 that governs the expression of the fusion protein. frontiersin.org
This cooperative binding of MYOD1, MYOG, MYCN, and PAX3-FOXO1 at highly active enhancer regions, including super enhancers, appears to maintain fusion-positive rhabdomyosarcoma cells in an undifferentiated state by perpetuating the activation of distal enhancers that are typically inactivated during the later stages of myogenesis. frontiersin.orgnih.govresearchgate.net
Interaction with AP-2 Family Members (e.g., TFAP2B)
PAX3 is capable of interacting with members of the AP-2 family of transcription factors, such as TFAP2B. nih.govstring-db.org AP-2 proteins bind to DNA sequences rich in GC content and can mediate both the activation and repression of transcription in a manner dependent on the cell type. nih.gov Research has indicated that TFAP2B acts as a mediator of the survival function of PAX3-FOXO1 in the context of rhabdomyosarcoma. nih.govwikipedia.org The AP-2 family members are involved in regulating a variety of cellular pathways and play roles in development, cell growth, differentiation, and apoptosis. TFAP2B itself can form homodimers or heterodimers with other members of the AP-2 family and interacts with various proteins that can modulate its transcriptional activity. genecards.org
Identification and Characterization of PAX3 Direct Target Genes
Identifying and characterizing the direct target genes of PAX3 is fundamental to understanding its diverse roles in both development and disease. PAX3 regulates gene expression by binding to DNA through its paired domain (PD) and homeodomain (HD), each recognizing distinct DNA motifs. mdpi.comnih.gov While some PAX3 target genes have been identified through targeted investigations, unbiased genome-wide screens have provided a more comprehensive view of PAX3 binding sites and their associated genes. mdpi.com These studies have revealed that PAX3 binding sites are frequently located in distal enhancer elements, as well as in or near gene promoters. mdpi.comwikipedia.orgaacrjournals.orgnih.gov
For example, a genome-wide analysis of PAX3-FOXO1 binding sites in rhabdomyosarcoma demonstrated that these sites are predominantly located distal to transcription start sites, are conserved, are enriched for PAX3 motifs, and show a strong association with genes that are overexpressed in fusion-positive cells and tumors. aacrjournals.orgnih.gov
Transcriptional Activation of Downstream Gene Expression
PAX3 primarily functions as a transcriptional activator for a significant number of its target genes. nih.govwikipedia.orgscholaris.ca The C-terminal region of the PAX3 protein contains a domain responsible for transcriptional activation. nih.gov Although PAX3 can activate transcription independently, its interactions with co-activators can lead to a synergistic enhancement of downstream target gene activation. scholaris.ca
In melanoma cells, PAX3 has been shown to regulate the expression of genes including MITF, NGN2, RET, SOSTDC1, MSX2, DCT, and TYRP1, in addition to widely expressed genes such as BCL-XL, CXCR4, FGFR4, HES1, MET, NF1, TGFb2, and WNT1. mdpi.com In fusion-positive rhabdomyosarcoma, the PAX3-FOXO1 fusion protein generally exhibits stronger transcriptional activation capabilities compared to wild-type PAX3, leading to increased expression of target genes involved in proliferation, cell death, myogenic differentiation, and migration. nih.govwikipedia.org Notable examples of target genes activated by PAX3-FOXO1 include FGFR4, MYCN, ALK, and MET. mdpi.comresearchgate.net
Transcriptional Repression of Downstream Gene Expression
While PAX3 is predominantly recognized for its role as a transcriptional activator, it can also function as a transcriptional repressor for a subset of target genes. nih.govwikipedia.orgscholaris.ca Transcriptional repression domains are present within both the homeodomain and the N-terminal region of PAX3. nih.gov PAX3 can repress gene expression through interactions with co-repressors. scholaris.ca For instance, PAX3 can directly interact with Groucho-related protein 4 (Grg4) to repress the expression of the Dopachrome tautomerase gene (Dct). scholaris.ca It can also interact with KAP1, a known transcriptional repressor, which enhances the repressor activity of PAX3. scholaris.ca In the developing spinal cord, PAX3 and PAX7 can repress the expression of ventral identity genes by promoting the deposition of H3K27me3 at silencer regions. biorxiv.org
Context-Dependent Regulation of Target Genes (e.g., Melanocytes vs. Melanoma)
The regulation of PAX3 target genes is subject to context-specific influences, particularly when comparing normal melanocytes and melanoma cells. While a portion of target genes are regulated similarly by PAX3 in both cell types, especially those involved in maintaining an undifferentiated "stem cell" phenotype, PAX3 differentially regulates genes associated with cell proliferation and survival in melanoma cells compared to melanocytes. plos.org
Potential mechanisms underlying this differential regulation include variations in the expression profiles of alternative PAX3 transcripts and post-translational modifications of the PAX3 protein. plos.org For example, the PAX3E transcript, which is linked to reduced melanocyte proliferation and increased apoptosis, is downregulated in melanoma cells relative to melanocytes. plos.org This suggests that different transcript expression profiles can lead to the differential activation of downstream target genes, thereby contributing to the melanoma phenotype. plos.org In melanoma cells, PAX3 primarily functions as a gene activator rather than a repressor, a characteristic that distinguishes its role in this context from some of its other regulatory functions. mdpi.combioengineer.org
Integration with Cellular Signaling Pathways
PAX3's function is intricately linked with several cellular signaling pathways, which can modulate its activity and in turn, be influenced by PAX3. plos.orgbiorxiv.orgnih.gov
The Wnt signaling pathway plays a role in the induction of PAX3 transcription during neural development. nih.govplos.orgnih.govresearchgate.net Specifically, Wnt pathway effectors, such as Tcf3, bind to cis-regulatory elements associated with the PAX3 gene, supporting a direct regulation of PAX3 by Wnt signaling. nih.govplos.orgresearchgate.net While Wnt signaling initiates PAX3 expression, the maintenance of PAX3 expression in later stages can become independent of continued active Wnt signaling due to the establishment of an autoregulatory loop. nih.govplos.orgresearchgate.net PAX3 can also interact with components of the Wnt pathway, such as Lef1 and the corepressor Grg4, influencing the transcription of downstream genes. nih.gov Genetic interactions between PAX3 mutation and canonical Wnt signaling have been shown to modulate the frequency of neural tube defects and neural crest abnormalities. researchgate.net
PAX3 interacts with the Bone Morphogenetic Protein (BMP) signaling pathway in various developmental contexts. plos.orgbiorxiv.org In developing mesoderm, PAX3 can modulate BMP signaling, and its induction is associated with the downregulation of genes related to this pathway, such as Bmp2 and Bmp4. plos.org Persistent expression of PAX3 has been shown to impair osteogenesis, potentially by inhibiting BMP signaling. researchgate.netjci.org This can occur through the direct regulation of genes like Sostdc1, which encodes a soluble inhibitor of BMP signaling. jci.org PAX3's ability to act as a pioneer factor at enhancers to specify dorsal-most identities in the spinal cord is restricted to cells exposed to BMP morphogens, ensuring spatial specificity. biorxiv.org Furthermore, PAX3 can repress the expression of Msx2, a regulator of BMP signaling, which is important for cardiac neural crest development. sdbonline.org
The Retinoic Acid (RA) signaling pathway also influences PAX3 expression and activity. RA is important for the expression of dorsal specific genes, including PAX3, during spinal cord development. mdpi.com RA signaling may play a role in maintaining the immature state of muscle progenitor cells and can enhance the expression of myogenic specification genes like PAX3 and PAX7. nih.gov Conversely, inactivation of endogenous RA receptors can improve myoblast differentiation. nih.gov Studies suggest that RA signaling is required for robust activation of myogenic determination factors in posterior pharyngeal mesoderm. biologists.com PAX3 and Zic1 have been suggested to modulate the transcriptional output of signaling pathways involved in neural crest development, including Retinoic Acid. sdbonline.org
Bone Morphogenetic Protein (BMP) Signaling Pathway
Autoregulatory and Feedback Loop Mechanisms
PAX3 is involved in autoregulatory and feedback loop mechanisms that are crucial for maintaining its expression and regulating developmental processes. nih.govplos.orgnih.govresearchgate.netbiorxiv.orgresearchgate.net In the neural tube, once PAX3 expression is initiated, it can bind to specific cis-regulatory elements, such as Motif1 of CNE1, to mediate positive autoregulation. nih.govplos.orgnih.govresearchgate.net This autoregulatory loop helps to secure PAX3 transcription and can remove the requirement for continued inductive signaling. nih.govplos.orgresearchgate.net The paralog PAX7 can also augment and reinforce this maintenance loop at later developmental stages. nih.govresearchgate.net This direct positive autoregulation, acting through specific DNA binding sites, is a key mechanism for sustaining PAX3 expression in the absence of initial inductive cues. nih.govplos.orgnih.govresearchgate.net
Regulation by MicroRNAs
PAX3 expression is subject to post-transcriptional regulation by microRNAs (miRNAs), which adds another layer of control to its activity. nih.govplos.orgnih.govnih.gov Muscle-specific miRNAs, such as miR-1 and miR-206, have been shown to directly target PAX3. nih.govnih.govpnas.orgresearchgate.net These miRNAs can regulate PAX3 expression at the level of both protein and RNA, suggesting effects on both mRNA stability and repression of protein translation. nih.govresearchgate.net For example, miR-1 and miR-206 target conserved sites in the 3′-UTR of the PAX3 mRNA. nih.govresearchgate.net Inhibition of miR-1/miR-206 activity can lead to increased PAX3 levels and delayed myogenic differentiation, highlighting the importance of this miRNA-mediated regulation for the timely progression of myogenesis. nih.govnih.govpnas.org Another miRNA, miR-27b, also directly targets the 3′-UTR of PAX3 mRNA and regulates its protein levels, ensuring proper entry into the myogenic differentiation program. pnas.org
Data Table: Regulation of PAX3 by MicroRNAs
| MicroRNA | Target Site | Effect on PAX3 Expression | Biological Process Affected | Source |
| miR-1 | 3′-UTR | Repression (mRNA and protein) nih.govresearchgate.net | Myogenic differentiation nih.govnih.govpnas.org | nih.govnih.govpnas.orgresearchgate.net |
| miR-206 | 3′-UTR | Repression (mRNA and protein) nih.govresearchgate.net | Myogenic differentiation nih.govnih.govpnas.org | nih.govnih.govpnas.orgresearchgate.net |
| miR-27b | 3′-UTR | Repression (protein) pnas.org | Myogenic differentiation pnas.org | pnas.org |
Developmental Roles and Cellular Processes Regulated by Pax3 Protein
Embryonic Development and Organogenesis
PAX3's involvement in embryonic development is evident from early stages, influencing patterning and the formation of key structures like the neural tube and somites. nih.govbiologists.com
Early Embryonic Patterning
PAX3 expression is observed early in embryonic development, including in the pre-somitic paraxial mesoderm before segmentation and in the primitive streak. nih.govehu.eus Its expression is initiated by signals that posteriorize the neuraxis. biologists.com In chick and Xenopus gastrulae, PAX3 expression begins in regions fated to become the posterior central nervous system. biologists.com Signals from Hensen's node and posterior non-axial mesoderm can induce PAX3 expression. biologists.com The dorsal restriction of PAX3 expression in the hindbrain and spinal cord is dependent on signals that pattern the dorsal-ventral axis of the central nervous system, with signals from the notochord and floor plate repressing PAX3 in the ventral neural tube. biologists.com
Neural Tube Development and Dorsal Spinal Cord Patterning
PAX3 is crucial for neural tube development and the patterning of the dorsal spinal cord. biologists.comfrontiersin.orgplos.org Its expression is first detected in the dorsal region of the neural groove and remains in the dorsal neural tube as it closes. nih.govwikipedia.org This expression extends along the neural tube from the forebrain to the posterior neuropore. nih.gov As the neural tube thickens, PAX3 expression becomes confined to proliferative cells in the inner ventricular zone and is downregulated as cells migrate superficially. nih.govwikipedia.org PAX3 is among the earliest transcription factors to delineate the dorsal neural tube and, along with PAX7, identifies progenitor domains in the dorsal spinal cord. plos.org Bone morphogenetic protein and Wnt signaling have been implicated in the induction of PAX3 transcription and the establishment of dorsal progenitors. plos.org Studies in Ciona, a non-vertebrate chordate, indicate that Pax3/7 is expressed in neural plate border cells during neurulation and is required for proper neural tube closure, suggesting an ancient role for PAX3 in this process. frontiersin.org In mouse embryos, mutations in Pax3 lead to neural tube closure defects such as spina bifida and exencephaly. nih.govwikipedia.orgbiologists.combiorxiv.org PAX3 is thought to regulate neural tube closure by inhibiting p53-dependent apoptosis. researchgate.netresearchgate.net
Neural Crest Cell Development and Migration
PAX3 is essential for the development and migration of neural crest cells, a multipotent cell population that gives rise to a diverse array of derivatives. wikipedia.orgsdbonline.orgjci.orgpnas.orgbiologists.com PAX3 expression is initiated at the lateral and posterior margins of the neural plate, the region where neural crest cells arise. wikipedia.org
Emigration from Neural Tube
PAX3 is expressed by pre-migratory neural crest cells in the dorsal neural tube before they emigrate. sdbonline.orgnih.govbiologists.com Studies in mouse models with mutations in Pax3 (Splotch mutants) show a severe reduction or complete loss of neural crest cell emigration from the neural tube, particularly at caudal levels. sdbonline.orgnih.gov While some studies suggested that the defect might not be intrinsic to the neural crest cells themselves but rather due to inappropriate cell interactions or the extracellular environment, others indicate a cell-autonomous requirement for PAX3 in the neural tube for its proper closure, which indirectly affects neural crest development. biologists.comsdbonline.org The cooperative function of PAX3 and Zic1 is crucial for initiating neural crest differentiation and can trigger emigration and differentiation. pnas.orgbiologists.comresearchgate.net
Differentiation into Derivatives
PAX3 is required for the differentiation of multiple neural crest lineages and the activation of lineage-specific programs. jci.org After migrating from the neural tube, PAX3 expression is generally extinguished as neural crest cells differentiate, although it can persist in some undifferentiated precursor populations. jci.orgnih.gov Persistent expression of PAX3 in neural crest derivatives can affect development and patterning, as shown in studies where sustained PAX3 expression in cranial neural crest cells led to defects like cleft palate and defective osteogenesis. jci.org This suggests that downregulation of PAX3 is important for the differentiation of multipotent neural crest precursors. jci.org
Melanocyte Lineage Specification and Development
PAX3 plays a critical role in the specification and development of the melanocyte lineage, which are derivatives of the neural crest. wikipedia.orgmedlineplus.govfrontiersin.org PAX3 is expressed by melanoblasts, the precursors of melanocytes. wikipedia.org Mutations in PAX3 in both mice and humans lead to pigmentation defects due to deficient melanocyte development or migration. wikipedia.orgsdbonline.orgbiologists.com In the skin, PAX3 expression decreases during melanocyte differentiation, but it is maintained in a small population of undifferentiated melanocyte precursors, suggesting a role in stem cell biology within this lineage. jci.org
Peripheral Nervous System Components (e.g., Schwann Cell Precursors)
PAX3 is expressed in neural crest cells, the embryonic origin of Schwann cells, as they migrate to the peripheral nervous system (PNS). nih.govplos.orgnih.gov In the Schwann cell lineage, PAX3 is present in Schwann cell precursors (SCPs) in embryonic nerves and is maintained in nonmyelinating Schwann cells in the adult nerve. plos.orgnih.govresearchgate.net Its expression is also upregulated in Schwann cells following peripheral nerve injury. nih.govresearchgate.net
Research indicates that PAX3 influences the differentiation, survival, and proliferation of Schwann cells. nih.govresearchgate.net It has been shown to repress the expression of the myelin basic protein (MBP) gene, suggesting a role in regulating the pathway to myelinating Schwann cells. nih.govnih.govresearchgate.net PAX3 can block the induction of transcription factors like Oct-6 and Krox-20 (K20), which are involved in myelination, and inhibits K20's ability to induce myelin gene expression. nih.govresearchgate.net Furthermore, PAX3 expression can inhibit apoptosis induced by TGFβ1 and promote the proliferation of Schwann cells, even without added growth factors. nih.govresearchgate.net It can also reverse K20-induced cell cycle exit. nih.govresearchgate.net The expression of PAX3, in conjunction with SOX10 and HDAC1/2, is involved in the formation of SCPs from neural crest cells and the initiation of low-level expression of P0 protein, a marker of early glial cell development. frontiersin.org
Craniofacial Mesenchyme and Bone Development
PAX3 is detected in neural crest-derived craniofacial mesenchyme during embryonic development. nih.gov Studies suggest that PAX3 is necessary for the normal development of bones in the face and skull (craniofacial bones). medlineplus.gov Persistent expression of PAX3 in cranial neural crest cells in mice has been shown to result in craniofacial defects, including cleft palate and malformation of the sphenoid bone. nih.gov This persistent expression can render cranial neural crest cells resistant to BMP-induced osteogenesis by directly regulating the expression of Sostdc1, a soluble inhibitor of bone morphogenetic protein (BMP) signaling. nih.gov This mechanism suggests that PAX3 plays a role in maintaining the undifferentiated state of neural crest mesenchyme by blocking responsiveness to differentiation signals. nih.gov
Skeletal Muscle Development (Myogenesis)
PAX3 plays a crucial role in embryonic myogenesis, controlling the specification, migration, proliferation, and differentiation of muscle progenitor cells, which is essential for normal skeletal muscle development. nih.govuni-muenchen.de PAX3 is expressed early in development in the dermomyotome, a region of the somites, and is required for the proper development of both epaxial and hypaxial dermomyotome. uni-muenchen.de
Specification and Maintenance of Myogenic Progenitor Cells
Skeletal muscle progenitor cells are specified in the central domain of the dermomyotome and are identified by PAX3 expression. nih.govannualreviews.org PAX3, along with PAX7, marks myogenic progenitor cells and regulates their behavior and entry into the skeletal muscle differentiation program. annualreviews.orgrupress.org These PAX3/7-positive myogenic progenitors constitute a self-renewing population essential for subsequent skeletal muscle growth. pnas.org PAX3 is required for establishing the myogenic potential of differentiating cells. researchgate.net In the absence of both PAX3 and PAX7, there is a significant deficit in skeletal muscle, with myogenesis arresting during later embryonic and fetal development. rupress.org PAX3 and PAX7 function to maintain the expression of myogenic regulatory factors (MRFs) and promote the expansion of the muscle precursor cell pool. plos.orgnih.gov
Migration of Muscle Precursors to Limbs and Other Sites
PAX3 is essential for the delamination of muscle progenitor cells from the dermomyotome and their migration to distant sites of myogenesis, such as the limbs, diaphragm, and tongue. uni-muenchen.denih.govannualreviews.orgpnas.orgnih.gov PAX3 mutant embryos lack muscles of migratory origin, such as limb muscles, and show severe defects in trunk musculature development. uni-muenchen.denih.govnih.gov PAX3 regulates the expression of genes involved in cell migration, including Met. nih.gov While committed to the muscle lineage, migrating muscle precursors delay terminal differentiation until they reach their destination. biologists.com This delay is partly regulated by factors like Msx1, which can antagonize the myogenic activity of PAX3 in migrating limb muscle precursors through protein-protein interaction, inhibiting PAX3 DNA binding and repressing MyoD regulatory elements. biologists.com
Regulation of Myogenic Differentiation and Proliferation
PAX3 is involved in regulating both myogenic differentiation and proliferation. biologists.comnih.govplos.orgnih.gov High levels of PAX3 can interfere with muscle cell differentiation in both the embryo and the adult. pnas.orgmdpi.com Constitutive expression of PAX3 in satellite cells or myoblasts can increase the proliferative rate and decrease cell size. plos.orgnih.govresearchgate.net Conversely, dominant-negative forms of PAX3 can slow cell division and lead to increased cell size. plos.orgnih.govresearchgate.net
PAX3 acts upstream of myogenic regulatory factors (MRFs) like Myf5 and MyoD, directing progenitors into the myogenic program. pnas.orgresearchgate.netacademie-sciences.frnih.gov PAX3 can directly activate Myf5. academie-sciences.frcnrs.fr While PAX3 can increase levels of Myf5 mRNA and MyoD protein, constitutive expression may not result in sustained inhibition of differentiation. plos.orgnih.gov However, dominant-negative PAX3 constructs inhibit the expression of Myf5, MyoD, and myogenin, preventing differentiation. plos.orgnih.govacademie-sciences.fr The regulation of PAX3 protein levels, for example, by microRNA-27b, is critical for ensuring rapid and robust entry into the myogenic differentiation program. pnas.org
Role in Satellite Cell Function and Muscle Regeneration
PAX3 is expressed in quiescent and activated satellite cells, which are adult muscle stem cells responsible for muscle growth and regeneration. rupress.orgpnas.orgplos.orgnih.govresearchgate.netacademie-sciences.fr PAX3 is present in a subset of adult muscle progenitor cells and plays a role in regulating the entry of satellite cells into the myogenic program, often in conjunction with PAX7. researchgate.netacademie-sciences.fr PAX3 and PAX7 are involved in maintaining the myogenic identity of satellite cells and regulate entry into the myogenic program by activating MyoD. researchgate.net PAX3 can promote the differentiation of juvenile satellite cells. researchgate.net Research indicates that PAX3 contributes to the balance of muscle structure and function and that satellite cells display functional heterogeneity depending on PAX3 expression. mdpi.com While PAX7 is essential for the survival of satellite cells, PAX3 also plays a distinct role in this context. researchgate.net Interference with PAX3 down-regulation by factors like miR-27b can delay satellite cell differentiation and affect regeneration. pnas.org PAX3-positive cells have been identified in the muscle interstitial environment and may represent a myogenic population distinct from sublaminar satellite cells. nih.gov
Melanocyte Biology and Pigmentation
PAX3 is a critical factor in the regulation of melanocytes during embryonic development. benthamopen.com It is initially expressed in neural crest cells, the precursors of melanocytes, and its expression continues in melanoblasts as they migrate. benthamopen.com The primary and most well-described role of PAX3 in this lineage is in the regulation of melanocyte differentiation. benthamopen.com Mutations in PAX3 are associated with Waardenburg syndrome, a disorder characterized by pigmentation defects, among other abnormalities, highlighting its importance in melanocyte development and function. benthamopen.combiologists.com
Regulation of Melanocyte Proliferation and Survival
PAX3 influences melanocytic proliferation and resistance to apoptosis. nih.gov In early development, PAX3 is involved in regulating melanoblast survival and proliferation. plos.org Studies suggest that PAX3 acts as a cell survival regulator, and its co-expression with antiapoptotic factors supports this role. plos.org For instance, PAX3 co-expression with BCL2L1, an antiapoptotic factor and downstream target of PAX3, confirms its function in promoting cell survival. plos.org Cells lacking PAX3 are more susceptible to apoptosis compared to those with normal PAX3 function. nih.gov Elevated PAX3 expression has been correlated with resistance to cell death in certain contexts. nih.gov
PAX3 has been shown to govern the proliferation and survival of immature melanocytes, partly through its regulation of MITF. researchgate.net The balance between terminal differentiation and proliferation can be disrupted when PAX3 levels are dysregulated. nih.gov
Impact on Melanocyte Differentiation and Migration
PAX3 plays a significant role in guiding melanoblasts towards a melanocytic fate by initiating the expression of MITF. nih.gov It is suggested that PAX3 acts as a "nodal point" in melanocyte differentiation, simultaneously activating MITF and repressing the transcription of Dopachrome tautomerase (DCT), thereby preventing terminal differentiation. plos.org This block on terminal differentiation is proposed to be removed once MITF levels reach a certain threshold, allowing MITF, in the presence of β-catenin, to activate DCT expression and promote melanocyte maturation. plos.org
PAX3 also influences melanocyte migration. nih.gov It may drive the expression of genes associated with cell migration. spandidos-publications.com For example, PAX3 has been shown to co-express with melanoma cell migration markers in certain lesions, although this may differ in normal epidermal melanocytes. plos.org PAX3, along with SOX10, may utilize specific interaction networks to regulate the migration of melanocyte precursors. spandidos-publications.com
Regulation of MITF Expression and Melanin (B1238610) Synthesis
PAX3 is a key regulator of Microphthalmia-associated transcription factor (MITF), often referred to as a "master regulator" of melanogenesis. nih.govbiologists.com PAX3, in cooperation with SOX10, promotes melanocyte development by activating the expression of MITF. biologists.combiorxiv.org This synergistic activation of MITF by PAX3 and SOX10 is crucial for the transcription of MITF and the initiation of differentiation and melanin synthesis. researchgate.net
PAX3 utilizes its paired and homeodomains to bind to a cis-regulatory enhancer located upstream of the MITF transcriptional start site, thereby activating the MITF gene. nih.gov While PAX3 activates MITF expression, it can also simultaneously prevent MITF from activating downstream genes by competing for enhancer occupancy in melanocyte precursors. medicaljournals.se
MITF, in turn, activates the expression of genes encoding melanogenic enzymes such as Tyrosinase (TYR), Tyrosinase-related protein 1 (TYRP1), and Dopachrome tautomerase (DCT), which are essential for melanin biosynthesis. nih.govbiologists.commdpi.com Thus, PAX3's regulation of MITF expression is a critical step in controlling melanin synthesis. nih.govbiologists.com
The core gene regulatory network controlling melanocyte differentiation involves PAX3, SOX10, and MITF, with PAX3 and SOX10 cooperatively activating MITF, which then drives the expression of melanin-synthesizing enzymes. biologists.combiorxiv.org
Here is a simplified representation of the core gene regulatory network involving PAX3, SOX10, and MITF in melanocyte differentiation:
| Transcription Factor | Role in Network | Key Interaction(s) | Downstream Impact |
| PAX3 | Activator and repressor | Interacts with SOX10 | Activates MITF, Represses DCT (initially) |
| SOX10 | Cooperative partner of PAX3, Transcriptional activator | Interacts with PAX3 | Synergistically activates MITF |
| MITF | Master regulator of melanogenesis | Binds to M-boxes/E-boxes | Activates genes for melanin synthesis (TYR, TYRP1, DCT) |
Schwann Cell Differentiation and Function
PAX3 is a paired domain transcription factor with multiple roles during vertebrate development, including in the Schwann cell lineage. researchgate.netnih.gov It is expressed early in Schwann cell precursors and maintained in non-myelinating Schwann cells in adulthood, with re-expression observed after peripheral nerve injury. researchgate.netnih.govplos.org PAX3 plays a role in controlling both the differentiation and the survival and proliferation of Schwann cells. researchgate.netnih.govnih.gov
Impact on Schwann Cell Proliferation and Apoptosis
PAX3 expression has been shown to induce the proliferation of Schwann cells in vitro, even in the absence of added growth factors. researchgate.netnih.gov It can also reverse the cell cycle exit induced by Krox-20 (Egr2), a key regulator of myelination. researchgate.netnih.gov
In addition to promoting proliferation, PAX3 expression is sufficient to inhibit apoptosis in Schwann cells, such as that induced by TGFβ1. researchgate.netnih.govnih.gov This indicates a role for PAX3 in regulating Schwann cell survival. researchgate.netnih.govnih.gov During development, PAX3 induces Schwann cell proliferation and blocks apoptosis. researchgate.net
Repression of Myelination-Associated Gene Expression
PAX3 has been shown to repress the expression of genes associated with myelination, such as the myelin basic protein (MBP) gene. researchgate.netnih.govnih.gov This is consistent with its expression pattern, being present in non-myelinating Schwann cells and downregulated during terminal differentiation into myelinating cells. researchgate.netbiologists.combiologists.com
PAX3 blocks the induction of Krox-20 (Egr2) by cyclic AMP and completely inhibits Krox-20's ability to induce the expression of myelin genes in Schwann cells. researchgate.netnih.govnih.gov This suggests that PAX3 functions to maintain the undifferentiated state of Schwann cells by downregulating genes necessary for terminal differentiation. biologists.com Notably, PAX3 represses myelin gene expression in a c-Jun-independent manner, distinguishing its mechanism from other myelination inhibitors. researchgate.netnih.gov Overexpression of PAX3 in Schwann cells in vitro prevents their differentiation into myelinating cells and instead promotes a non-myelinating identity. researchgate.net
| Cellular Process | Impact of PAX3 Expression in Schwann Cells | Key Mechanism/Associated Factor(s) |
| Proliferation | Induction | Sufficient for induction, reverses Krox-20-induced exit |
| Apoptosis | Inhibition | Inhibits TGFβ1-induced apoptosis |
| Myelination-Associated Gene Expression | Repression | Represses MBP, blocks Krox-20 induction/activity |
| Differentiation | Maintenance of undifferentiated state | Downregulation required for terminal differentiation |
Interplay with Other PAX Family Members (e.g., PAX7 Compensation)
PAX3 and PAX7 are closely related transcription factors, belonging to the same evolutionary subgroup within the PAX family nih.govbiorxiv.org. They share significant structural homology, particularly within their paired and homeodomain DNA-binding regions, which are 91% and 95% identical, respectively biologists.com. This high degree of similarity contributes to overlapping functions and the potential for compensation during development biologists.commdpi.com.
Both PAX3 and PAX7 are expressed in distinct and overlapping domains during early embryonic development, including the central nervous system, neural crest, and myogenic precursors of skeletal muscle nih.govmdpi.com. While PAX3 expression typically precedes that of PAX7 in certain lineages, such as at neural plate stages compared to after neural tube closure for PAX7, their co-expression in various tissues suggests potential functional redundancy biologists.commdpi.com.
Evidence for the interplay and compensatory mechanisms between PAX3 and PAX7 comes from various studies, particularly those involving genetic mutations and knockout models:
Functional Redundancy in Development: Studies in mice have shown that while systemic deletion of PAX7 largely results in unaffected development, systemic deletion of PAX3 leads to severe defects in neural tube closure, neural crest emigration, cardiac outflow tract septation, muscle hypoplasia, and in utero lethality by embryonic day 14 (E14) mdpi.comnih.gov. However, the fact that PAX3/PAX7 double null mutants exhibit earlier embryonic lethality and more severe neural tube defects than PAX3 nulls alone suggests shared redundant functions mdpi.com.
PAX7 Compensation in PAX3 Deficiencies: In PAX3-deficient mouse embryos (Splotch mutants), the closely related PAX7 gene is often upregulated and its expression domain expands into regions where PAX3 is normally expressed, such as the dorsal neural tube and somites biologists.com. This ectopic expression of PAX7 appears to compensate, at least partially, for the loss of PAX3 function in maintaining cell survival in these areas biologists.com. Research using PAX3 hypomorphic mice, expressing reduced levels of functional PAX3 protein, further supports this. These hypomorphs show exacerbated defects when PAX7 is also deleted, indicating that ectopic PAX7 expression in PAX3-expressing lineages functionally compensates for reduced PAX3 levels in processes like neural tube closure, craniofacial development, neural crest emigration, and cardiac outflow tract morphogenesis mdpi.comnih.gov. An elegant experiment where the coding region of PAX7 was knocked into the PAX3 locus demonstrated that PAX7 can substitute for PAX3 function in dorsal neural tube/neural crest cell lineages and during somite development, although not in the long-range migration of muscle progenitor cells mdpi.comnih.gov.
Distinct and Overlapping Roles in Myogenesis: In the context of muscle development, PAX3 and PAX7 have overlapping yet non-redundant roles in the specification of embryonic muscle progenitors plos.orgnih.gov. Both are crucial for maintaining the expression of myogenic regulatory factors and promoting the expansion of the muscle precursor cell pool plos.org. While PAX3 is essential for the migration of myoblasts into the limbs in mammals, PAX7 plays a critical role in the maintenance and self-renewal of satellite cells in postnatal muscle nih.govehu.eus. Double knockouts of PAX3 and PAX7 in mice result in compromised somite development and embryonic lethality, highlighting their combined importance in somitogenesis ehu.eus.
Interactions in Neural Crest Development: Both PAX3 and PAX7 are major regulators of early neural crest development nih.gov. In mouse, homozygous PAX3 mutants show reduced neural crest derivatives, particularly in posterior regions, while craniofacial structures form relatively normally, suggesting that PAX3 activity might be sufficient for early cephalic neural crest development nih.gov. Mouse PAX7 mutants, on the other hand, show only late cephalic neural crest defects nih.gov. Studies in Xenopus laevis embryos indicate that PAX3 and PAX7 cooperate in neural and neural crest patterning through distinct mechanisms: PAX3 acts within the ectoderm destined to become neural crest, while PAX7 is essential for the inducing activity of the paraxial mesoderm towards the prospective neural crest nih.gov.
Context-Dependent Compensation: The extent and nature of PAX3 and PAX7 interplay can be context-dependent and vary across species. In zebrafish, unlike in mammals, double mutants for the PAX3 paralogs (pax3a/3b) develop nearly normal appendicular muscle. However, analysis of various mutant combinations revealed a feedback system and compensatory mechanism between PAX3 and PAX7, with quadruple mutants (pax3a/3b/7a/7b) developing muscle-less pectoral fins. This suggests that in zebrafish, PAX7 can activate the same developmental programs as PAX3 in premigratory progenitor cells during appendicular myogenesis nih.govdiva-portal.org.
The molecular basis for this interplay involves both direct and indirect mechanisms. PAX3 has been shown to repress PAX7 expression in specific neural and somitic tissue domains, providing an explanation for the ectopic expression of PAX7 observed in PAX3-deficient embryos biologists.com. Furthermore, PAX3 and PAX7 can interact with other transcription factors, such as SOX10, and chromatin factors, like PAX3/7BP, to synergistically activate target genes wikipedia.org. They can also form heterodimers, enabling binding to specific DNA recognition sites wikipedia.orgnih.gov.
The functional overlap and compensatory potential between PAX3 and PAX7 underscore a sophisticated regulatory network among closely related gene family members. This network provides a layer of robustness that can buffer against the complete loss of function of a single gene, thereby protecting embryonic development biologists.com. However, the distinct expression patterns and specific roles in certain lineages also highlight that their functions are not entirely redundant, and both are required for complete and proper development of various tissues and organs mdpi.complos.orgnih.gov.
Here is a summary of the interplay between PAX3 and PAX7 based on the provided search results:
| Feature | PAX3 | PAX7 | Overlap/Compensation |
| Expression Onset | Earlier in some lineages (e.g., neural plate) mdpi.com | Later in some lineages (e.g., after neural tube closure) mdpi.com | Overlapping domains in somites, neural tube, neural crest, muscle progenitors biologists.commdpi.com |
| Mammalian Null Phenotype | Severe defects (neural tube, neural crest, cardiac, muscle), in utero lethality mdpi.comnih.gov | Largely unaffected development mdpi.com | Double nulls show earlier lethality and more severe defects than single nulls mdpi.com |
| Compensation for PAX3 Loss | N/A | Upregulated and ectopically expressed in PAX3-deficient embryos biologists.commdpi.comnih.gov | Can functionally compensate for reduced PAX3 in neural tube closure, craniofacial development, neural crest emigration, cardiac outflow tract mdpi.comnih.gov |
| Muscle Development | Essential for myoblast migration (mammals) nih.gov | Crucial for satellite cell maintenance/self-renewal (postnatal) nih.govehu.eus | Overlapping roles in embryonic muscle progenitor specification and expansion plos.orgnih.gov; Redundant in zebrafish appendicular myogenesis nih.govdiva-portal.org |
| Neural Crest Development | Required for caudal neural crest derivatives (mouse) nih.gov | Involved in late cephalic neural crest (mouse) nih.gov | Cooperate in neural and neural crest patterning (Xenopus) nih.gov; Both are early indicators of NC precursors nih.gov |
| Regulatory Interaction | Can repress PAX7 expression biologists.com | N/A | Feedback systems and compensatory mechanisms exist nih.govdiva-portal.org |
| Protein Interaction | Forms homodimers and heterodimers with PAX7 wikipedia.orgnih.gov | Forms homodimers and heterodimers with PAX3 wikipedia.orgnih.gov | Dimerization enables binding to specific DNA sites wikipedia.orgnih.gov; Cooperate with co-factors wikipedia.org |
Pathophysiological Roles of Pax3 Protein in Disease Models
Congenital Disorders Linked to PAX3 Dysregulation
Mutations in the PAX3 gene are associated with several congenital disorders, primarily affecting tissues and structures derived from the neural crest. These conditions often involve defects in pigmentation, hearing, and craniofacial or limb development.
Waardenburg Syndrome (WS1, WS3)
Waardenburg syndrome (WS) is a group of autosomal dominant disorders characterized by varying degrees of sensorineural hearing loss and pigmentary anomalies of the hair, skin, and eyes medlineplus.govnih.govfrontiersin.orgrarediseasesjournal.comnih.gov. Mutations in the PAX3 gene are a common genetic cause of Waardenburg syndrome types 1 (WS1) and 3 (WS3) medlineplus.govfrontiersin.orgrarediseasesjournal.comnih.gov. WS1 is characterized by sensorineural hearing loss, pigmentary disturbances, and dystopia canthorum (wide-set inner corners of the eyes), while WS3, also known as Klein-Waardenburg syndrome, includes these features along with musculoskeletal abnormalities of the upper limbs medlineplus.govfrontiersin.orgrarediseasesjournal.comnih.gov. Over 150 mutations in the PAX3 gene associated with WS have been reported, with most located in exons 2-6 frontiersin.org.
Table 1: Key Features of Waardenburg Syndrome Types 1 and 3 Associated with PAX3 Mutations
| Feature | Waardenburg Syndrome Type 1 (WS1) | Waardenburg Syndrome Type 3 (WS3) |
| Sensorineural Hearing Loss | Present | Present |
| Pigmentary Anomalies | Present (hair, skin, eyes) | Present (hair, skin, eyes) |
| Dystopia Canthorum | Present | Present |
| Upper Limb Abnormalities | Generally Absent | Present |
| PAX3 Mutation Association | Common cause | Common cause |
The PAX3 protein contains two highly conserved DNA binding domains: a paired domain and a homeodomain nih.govfrontiersin.org. These domains are crucial for the protein's ability to bind to specific DNA sequences and regulate gene expression medlineplus.govnih.gov. Mutations in PAX3 associated with WS can include deletions, frameshift mutations, nonsense mutations, splice site mutations, and missense mutations nih.govrarediseasesjournal.com.
Studies have shown that these mutations can disrupt the function of the paired domain and/or the homeodomain, preventing the PAX3 protein from effectively binding to DNA medlineplus.govnih.govrarediseasesjournal.com. For instance, a deletion/frameshift mutation in the paired domain can result in a protein lacking functional DNA binding domains nih.gov. Similarly, a single-base substitution leading to a premature termination codon in the homeodomain can also cause WS nih.gov. Researchers believe that a primary effect of many PAX3 gene variants is to prevent the PAX3 protein from binding to DNA and regulating the activity of its target genes medlineplus.govmedlineplus.gov. This loss of function, often resulting in haploinsufficiency (where one functional copy of the gene is not sufficient), underlies the pathogenesis of WS1 rarediseasesjournal.com.
Specific missense mutations in the paired domain can also drastically affect the protein's function and lead to severe phenotypes nih.gov. The ability of PAX3 to bind DNA can also be affected by altered subnuclear localization due to disease-causing mutations researchgate.net.
PAX3 plays a vital role in the development and differentiation of melanocytes, which are pigment-producing cells derived from embryonic neural crest cells medlineplus.govfrontiersin.orgrarediseasesjournal.com. During embryonic development, PAX3 is active in neural crest cells, directing the activity of other genes that signal these cells to form specialized tissues, including melanocytes medlineplus.govmedlineplus.gov. PAX3 is known to regulate the expression of MITF (microphthalmia-associated transcription factor), another key protein essential for melanocyte survival and function frontiersin.orgrarediseasesjournal.com.
Mutations in PAX3 disrupt the normal development and migration of neural crest cells and their differentiation into melanocytes medlineplus.govmedlineplus.gov. As a result, melanocytes may not develop in certain areas of the skin, hair, eyes, and the inner ear medlineplus.govmedlineplus.gov. The absence or reduced number of melanocytes in these tissues leads to the characteristic patchy loss of pigmentation seen in WS medlineplus.govmedlineplus.gov. In the inner ear, melanocytes are found in certain regions and are important for its normal function; their absence contributes to the sensorineural hearing loss observed in WS medlineplus.govmedlineplus.gov.
The pathogenic mechanisms involve the inability of the mutated PAX3 protein to adequately regulate its downstream targets, including MITF, which are essential for melanocyte development and function frontiersin.orgrarediseasesjournal.com. This disruption in the molecular pathways controlled by PAX3 leads to the observed pigmentation anomalies and sensory deficits.
Molecular Basis of PAX3 Mutations Affecting DNA Binding and Protein Function
Craniofacial-Deafness-Hand Syndrome
Craniofacial-Deafness-Hand Syndrome (CDHS) is an extremely rare autosomal dominant disorder also caused by mutations in the PAX3 gene medlineplus.govmedlineplus.govfrontiersin.orgmedlineplus.govfrontiersin.orgdeciphergenomics.orgmedlineplus.gov. This syndrome is characterized by distinctive facial features, profound sensorineural hearing loss, and abnormalities of the hand muscles medlineplus.govmedlineplus.govmedlineplus.govmedlineplus.gov.
Distinctive facial features in CDHS can include underdeveloped or absent nasal bones, a small nose with thin nostrils, a flattened mid-face, widely spaced eyes (ocular hypertelorism), narrowed eye openings, a small upper jaw, and a small mouth medlineplus.govmedlineplus.gov. The profound hearing loss is typically present from birth and is caused by inner ear abnormalities medlineplus.govmedlineplus.gov. Hand abnormalities often involve ulnar deviation of the fingers (angling outward toward the fifth finger) and permanently bent fingers (camptodactyly), which can limit movement medlineplus.govmedlineplus.gov.
At least one specific missense mutation in PAX3, Asn47Lys (N47K), located in the paired domain, has been identified in individuals with CDHS medlineplus.govmedlineplus.govnih.gov. This mutation appears to affect the ability of the PAX3 protein to bind to DNA medlineplus.govmedlineplus.gov. The impaired DNA binding and subsequent inability of the PAX3 protein to control the activity of other genes and direct neural crest cells to form specialized tissues contribute to the impaired growth of craniofacial bones, nerve tissue, and muscles seen in CDHS medlineplus.govmedlineplus.govmedlineplus.govmedlineplus.gov. Recent research has also linked a novel missense variant (c.A91C, p. T31P) in PAX3 to CDHS with associated cardiovascular complications, highlighting the gene's broad developmental role frontiersin.orgfrontiersin.org.
Table 2: Characteristics of Craniofacial-Deafness-Hand Syndrome
| Feature | Description |
| Facial Features | Underdeveloped/absent nasal bones, flattened mid-face, hypertelorism, narrow palpebral fissures, small jaw |
| Hearing Loss | Profound sensorineural deafness |
| Hand Abnormalities | Ulnar deviation of fingers, camptodactyly, limited movement |
| Genetic Basis | Mutations in PAX3 gene |
| Molecular Mechanism | Impaired PAX3 DNA binding and regulation of neural crest cell differentiation |
Splotch Phenotype in Mouse Models (Neural Tube and Neural Crest Defects)
Mouse models with mutations in the Pax3 gene (the mouse homolog of human PAX3) exhibit a phenotype known as Splotch (Sp) jci.orgresearchgate.netnih.govsdbonline.orgresearchgate.netpnas.org. Splotch mutant mice serve as a valuable model for studying the developmental roles of PAX3 and the consequences of its dysfunction.
Splotch mice display a range of defects, including neural tube defects (NTDs) such as exencephaly (brain exposure) and spina bifida (incomplete closure of the spinal cord) nih.govresearchgate.netpnas.org. These NTDs result from the failure of the neural tube to close properly during embryonic development, a process in which Pax3 plays a critical role nih.govresearchgate.net.
In addition to NTDs, Splotch mice also exhibit defects related to neural crest development jci.orgnih.govsdbonline.orgresearchgate.netpnas.org. These can include pigmentation defects (similar to those in WS), reduced or absent dorsal root ganglia (clusters of nerve cells), and abnormalities in limb musculature nih.govsdbonline.orgpnas.org. Homozygous Splotch embryos often show severe neural tube closure defects and neural crest-derived tissue defects, including persistent truncus arteriosus (a congenital heart defect) sdbonline.orgpnas.org.
Studies in Splotch mice have revealed that Pax3 is essential for the normal development and migration of neural crest cells jci.orgsdbonline.org. Mutations in Pax3 lead to a severe reduction or complete loss of neural crest cell emigration from the neural tube at various levels sdbonline.org. The Splotch model has also provided insights into the influence of genetic background and environmental factors, such as folate deficiency, on the frequency of NTDs, indicating that Splotch can model folic acid-preventable NTDs nih.govresearchgate.net. Research suggests that the defect in Splotch mutants may involve inappropriate cell interactions within the neural tube or between the neural tube and somites, rather than being solely intrinsic to the neural crest cells themselves sdbonline.org.
Oncogenic Roles in Cancer Models
Beyond its role in congenital disorders, PAX3 has also been implicated in the development of certain cancers, acting as an oncogene in several contexts medlineplus.govjci.orgfrontiersin.orgresearchgate.netsdbonline.orgresearchgate.net. The most well-established oncogenic role of PAX3 is in alveolar rhabdomyosarcoma (ARMS), an aggressive cancer of skeletal muscle that primarily affects children and young adults medlineplus.govmdpi.comcancerindex.org.
A hallmark genetic alteration in a significant subset of ARMS cases is a specific chromosomal translocation, most commonly t(2;13)(q35;q14) medlineplus.govmdpi.comcancerindex.org. This translocation results in the fusion of the PAX3 gene with the FOXO1 gene (also known as FKHR), leading to the expression of a chimeric oncogenic transcription factor called PAX3-FOXO1 medlineplus.govpnas.orgmdpi.comcancerindex.org.
The PAX3-FOXO1 fusion protein retains the DNA-binding domains of PAX3 but gains a potent transactivation domain from FOXO1 pnas.org. This fusion protein acts as an aberrant transcription factor, capable of binding to PAX3 target sites and dysregulating the expression of genes involved in cell growth, proliferation, and survival medlineplus.govpnas.orgmdpi.com. PAX3-FOXO1 can transactivate canonical PAX3-binding sites and is a more potent transcriptional activator than the normal PAX3 protein pnas.org.
PAX3-FOXO1 promotes oncogenic transformation and tumorigenesis in various human and murine models pnas.orgmdpi.comcancerindex.org. Its expression can drive tumor formation resembling human ARMS in mouse models, and its effects are augmented by additional genetic changes mdpi.com. The fusion protein's ability to activate genes involved in myogenesis (muscle formation) and prevent cell death contributes to the uncontrolled muscle cell growth characteristic of ARMS medlineplus.gov.
PAX3 has also been reported to be upregulated and highly expressed in other cancers, including neuroblastomas, glioblastomas, melanomas, Ewing sarcomas, and gastric cancers, suggesting a potential oncogenic role in these malignancies as well nih.govoncotarget.comresearchgate.net. In neuroblastoma, PAX3 re-expression is observed, and its inhibition can lead to growth inhibition and apoptosis of neuroblastoma cells nih.gov. PAX3 appears to contribute to the oncogenic characteristics of neuroblastoma by regulating pathways involved in the cell cycle, apoptosis, cell adhesion, and migration nih.gov.
However, the role of PAX3 in cancer can be context-dependent. Some research suggests that PAX3 may act as a tumor suppressor in certain cancers, such as thyroid cancer, where its inactivation is linked to tumorigenesis oncotarget.comresearchgate.net. This highlights the complex and varied roles of PAX3 in different cellular and tissue environments.
Table 3: Oncogenic Associations of PAX3
| Cancer Type | Associated Genetic Alteration | Role of PAX3/Fusion Protein |
| Alveolar Rhabdomyosarcoma | PAX3-FOXO1 gene fusion (t(2;13)) | Oncogenic transcription factor, promotes proliferation and inhibits apoptosis |
| Neuroblastoma | Upregulation/Re-expression | Contributes to oncogenic characteristics, regulates cell cycle, apoptosis, adhesion, migration |
| Glioblastoma | Upregulation (reported) | Potential oncogene |
| Melanoma | Upregulation (reported) | Potential oncogene |
| Ewing Sarcoma | Upregulation (reported), potential involvement | Potential oncogene |
| Gastric Cancer | Upregulation (reported) | Potential oncogene |
| Thyroid Cancer | Inactivation (reported) | Potential tumor suppressor |
Alveolar Rhabdomyosarcoma (ARMS) Pathogenesis
Alveolar rhabdomyosarcoma is an aggressive pediatric soft-tissue sarcoma characterized by features of developing skeletal muscle pnas.orgmdpi.com. A hallmark genetic event in the majority of ARMS cases is a chromosomal translocation, most commonly t(2;13)(q35;q14), which results in the formation of a chimeric oncogenic transcription factor, the PAX3-FOXO1 fusion protein cancerindex.orgmdpi.commdpi.comnih.govnih.govoncotarget.com. This fusion protein is considered a primary driver of ARMS pathogenesis mdpi.comaacrjournals.orgaacrjournals.org. While PAX3-FOXO1 expression alone is generally not sufficient for full oncogenic transformation, it plays a necessary and fundamental role in ARMS tumorigenesis and requires cooperative genetic alterations for tumor initiation and progression nih.govoncotarget.comnih.govnih.govnih.govoup.com.
PAX3-FOXO1 Fusion Protein: Molecular Mechanisms of Oncogenic Activity
The PAX3-FOXO1 fusion protein retains the DNA-binding domains of PAX3 and the transactivation domain of FOXO1 nih.govaacrjournals.org. This structure confers altered transcriptional activity compared to wild-type PAX3 or FOXO1, leading to the dysregulation of gene expression programs critical for normal myogenesis and promoting oncogenesis pnas.orgnih.govnih.govplos.orgplos.org.
PAX3-FOXO1 acts as a potent transcriptional activator, driving the expression of genes that promote cell proliferation and survival mdpi.comnih.govnih.goviiarjournals.org. The fusion of the FOXO1 transactivation domain to PAX3 increases its transcriptional power, potentially through constitutive nuclear localization, loss of a transcriptional repression domain in PAX3, or overexpression of the fusion gene nih.gov. Studies have shown that PAX3-FOXO1 can activate the transcription of various target genes involved in promoting growth and inhibiting cell death mdpi.comnih.goviiarjournals.org.
Some identified transcriptional targets of PAX3-FOXO1 that contribute to proliferation and survival include:
MYCN: PAX3-FOXO1 directly activates MYCN transcription, a gene associated with increased proliferation and poorer clinical outcome in ARMS aacrjournals.orgnih.gov.
FGFR4: PAX3-FOXO1 is a direct transcriptional target of FGFR4, and its overexpression contributes to ARMS tumorigenesis mdpi.comnih.gov.
MET: MET is a transcriptional target of PAX3/PAX3-FOXO1 and is involved in proliferation, cell survival, and invasion in other cancers nih.gov.
RASSF4: PAX3-FOXO1 transcriptionally upregulates RASSF4, which associates with and inhibits the MST1 kinase, contributing to Hippo pathway suppression and promoting proliferation and senescence evasion nih.govjci.org.
Table 1: Selected Transcriptional Targets of PAX3-FOXO1
| Target Gene | Biological Role(s) | Citation |
| MYCN | Cell proliferation, poorer clinical outcome | aacrjournals.orgnih.gov |
| FGFR4 | ARMS tumorigenesis | mdpi.comnih.gov |
| MET | Proliferation, cell survival, invasion | nih.gov |
| RASSF4 | Hippo pathway suppression, proliferation, senescence evasion | nih.govjci.org |
| GREM1 | Tumor suppressor (can be regulated by PAX3-FOXO1) | mdpi.comiiarjournals.org |
| DAPK1 | Tumor suppressor (can be regulated by PAX3-FOXO1) | mdpi.comiiarjournals.org |
| MYOD1 | Myogenic differentiation (regulated by PAX3-FOXO1) | iiarjournals.org |
| HEY1 | Myogenic differentiation (indirectly regulated) | mdpi.comiiarjournals.org |
| JARID2 | Inhibits myogenic differentiation | nih.gov |
| SFRP3 | Suppresses Wnt signaling, promotes proliferation | curesarcoma.org |
| p57Kip2 | Cell cycle regulator, promotes differentiation (repressed) | pnas.org |
PAX3-FOXO1 has been shown to reprogram the cis-regulatory landscape by inducing the formation of de novo super enhancers aacrjournals.orgaacrjournals.orgnih.govresearchgate.net. Super enhancers are large clusters of regulatory elements that drive high-level expression of genes critical for cell identity and function, including oncogenes aacrjournals.orgresearchgate.net. PAX3-FOXO1 collaborates with master transcription factors such as MYOD, MYOG, and MYCN at these super enhancers, establishing autoregulatory loops that reinforce the expression of genes essential for ARMS cell identity and survival aacrjournals.orgaacrjournals.orgnih.govresearchgate.net. This epigenetic reprogramming is a key mechanism by which PAX3-FOXO1 exerts its oncogenic effects aacrjournals.orgaacrjournals.org.
PAX3-FOXO1 recruits and requires the BET bromodomain protein BRD4 to function at super enhancers, leading to a dependence on BRD4 for transcriptional activity and a susceptibility to BET inhibition aacrjournals.orgaacrjournals.orgnih.govresearchgate.net.
A critical aspect of PAX3-FOXO1's oncogenic activity is its ability to inhibit apoptosis (programmed cell death) and suppress terminal myogenic differentiation nih.govnih.govnih.goviiarjournals.org. Rhabdomyosarcomas are characterized by deficiencies in myogenic differentiation and an inability to exit the cell cycle pnas.org. PAX3-FOXO1 maintains cells in a proliferative, undifferentiated state, which is crucial for its transforming effects nih.gov.
Studies have shown that depletion of PAX3-FOXO1 can lead to growth arrest, stimulate terminal myogenic differentiation, and induce apoptosis in ARMS cell lines mdpi.comnih.gov. The fusion protein interferes with normal myogenic programs, partly by dysregulating the expression of genes involved in differentiation pnas.orgplos.orgiiarjournals.org. For instance, PAX3-FOXO1 represses the transcription of p57Kip2, a cell-cycle regulator that promotes differentiation, by reducing levels of the EGR1 transcriptional activator pnas.org. It also acts as a direct transcriptional target of JARID2, a protein that inhibits myogenic differentiation nih.gov.
PAX3-FOXO1 also contributes to ARMS pathogenesis by dysregulating various signaling pathways. Beyond its direct transcriptional effects, the fusion protein can influence pathways critical for cell growth, survival, and migration nih.govnih.gov.
Examples of signaling pathways affected by PAX3-FOXO1 include:
Hippo Pathway: PAX3-FOXO1 suppresses the Hippo pathway, leading to the activation of YAP1, a transcriptional co-regulator that promotes proliferation and senescence evasion nih.govjci.org. This occurs partly through the upregulation of RASSF4, which inhibits the MST1 kinase nih.govjci.org.
Wnt Signaling: Preliminary studies suggest that PAX3-FOXO1 may influence Wnt signaling, potentially by upregulating SFRP3, a secreted protein that inhibits canonical Wnt signaling and may promote tumor cell proliferation curesarcoma.org.
PI3K/AKT Pathway: While wild-type FOXO1 is regulated by the PI3K/AKT pathway, which can induce its nuclear exclusion and inactivation, human ARMS tumors retain PAX3-FOXO1 transcriptional activity despite the presence of activated AKT nih.gov. This suggests that PAX3-FOXO1 may bypass some regulatory mechanisms that control wild-type FOXO1.
Table 2: Signaling Pathways Dysregulated by PAX3-FOXO1
| Signaling Pathway | Mechanism of Dysregulation | Outcome(s) | Citation |
| Hippo Pathway | Suppression via RASSF4 upregulation and MST1 inhibition, leading to YAP1 activation | Increased proliferation, senescence evasion | nih.govjci.org |
| Wnt Signaling | Potential influence through SFRP3 upregulation, inhibiting canonical Wnt signaling | Promotion of tumor cell proliferation | curesarcoma.org |
| PI3K/AKT Pathway | PAX3-FOXO1 retains activity despite activated AKT, potentially bypassing normal FOXO1 regulation | Sustained transcriptional activity | nih.gov |
Inhibition of Apoptosis and Myogenic Differentiation
Contributions to Tumorigenicity in Preclinical Models
Numerous studies using preclinical models have demonstrated the significant contribution of PAX3-FOXO1 to tumorigenicity in ARMS mdpi.comaacrjournals.orgnih.govnih.gov. Ectopic expression of PAX3-FOXO1 in various cell types, including chicken embryo fibroblasts, murine NIH 3T3 fibroblasts, and human myoblasts, has been shown to induce transformation phenotypes such as focus formation and anchorage-independent growth nih.govnih.gov.
While expression of PAX3-FOXO1 alone may not be sufficient for complete transformation, it is a necessary factor for tumor formation in combination with other genetic alterations nih.govoncotarget.comnih.govnih.govnih.govoup.com. Studies in mouse models have shown that targeted conditional expression of PAX3-FOXO1 in the myogenic lineage can induce tumors resembling human ARMS, and that inactivation of tumor suppressor genes like CDKN2A and TP53 substantially augments the frequency and progression of these tumors mdpi.comnih.govnih.govoup.com.
Loss-of-function studies, such as using RNA interference or shRNA to deplete PAX3-FOXO1, have demonstrated that tumor cell survival is strictly dependent on the continued activity of the fusion protein mdpi.commdpi.comnih.gov. Reduced PAX3-FOXO1 expression leads to decreased proliferation, growth arrest, and induction of differentiation and apoptosis in ARMS cell lines and inhibits tumor formation in xenograft models mdpi.comnih.govnih.gov.
The development of genetically engineered mouse models (GEMMs) with conditional expression of PAX3-FOXO1 and concurrent loss of tumor suppressors like Cdkn2a has provided powerful tools for interrogating ARMS biology and confirming the critical role of PAX3-FOXO1 in initiating and maintaining tumor growth mdpi.comnih.govnih.govoup.com. These models recapitulate key features of human ARMS and are valuable for studying the mechanisms of tumorigenesis and evaluating potential therapies mdpi.comnih.gov.
Table 3: Summary of PAX3-FOXO1 Effects in Preclinical Models
| Model Type | Observed Effects of PAX3-FOXO1 Expression | Citation |
| Chicken embryo fibroblasts, murine NIH 3T3 fibroblasts | Transformation (focus formation, anchorage-independent growth) | nih.govnih.gov |
| Human myoblasts | Senescence bypass, priming for transformation, tumor formation (in combination with other alterations) | nih.govoup.comjci.org |
| Transgenic/Knock-in Mouse Models | Induction of tumors resembling human ARMS (often requires cooperative mutations like Cdkn2a or Tp53 loss) | mdpi.comnih.govnih.govoup.com |
| ARMS Cell Lines (PAX3-FOXO1 depletion) | Decreased proliferation, growth arrest, differentiation, apoptosis | mdpi.commdpi.comnih.govnih.gov |
| Xenograft Models | Inhibition of tumor formation/growth upon PAX3-FOXO1 reduction | mdpi.comnih.govnih.govaacrjournals.org |
Note: This table summarizes findings from various preclinical models regarding the role of PAX3-FOXO1.
Role in Apoptotic Resistance (e.g., PTEN suppression)
PAX3 has been shown to contribute to cellular resistance to apoptosis. nih.gov This pro-survival function is, in part, mediated through the regulation of the tumor suppressor protein PTEN (Phosphatase and Tensin Homolog). nih.govmdpi.com PTEN is a key negative regulator of the PI3K/AKT signaling pathway, which is involved in cell proliferation and resistance to apoptosis. nih.govwikipedia.org Studies in rhabdomyosarcoma cell lines have demonstrated an inverse correlation between PAX3 levels and PTEN protein levels; increased PAX3 expression leads to the downregulation of PTEN, while decreased PAX3 allows PTEN levels to rise. nih.govcore.ac.uk This suggests that PAX3 can repress PTEN expression. nih.govcore.ac.uk The mechanism by which PAX3 or its fusion proteins repress PTEN is not fully clear, as PAX3 is generally known as a transcriptional activator. core.ac.uk However, this repression of PTEN by PAX3 contributes to resistance to cell death, which is important for the survival and expansion of cells, including melanocyte stem cells. nih.gov Additionally, PAX3 can directly regulate the expression of anti-apoptotic genes such as Bcl-XL. nih.govnih.gov
Biphenotypic Sinonasal Sarcoma (BSNS)
Biphenotypic sinonasal sarcoma (BSNS), a rare low-grade sarcoma occurring in the sinonasal tract, is characterized by dual neural and myogenic differentiation. springermedizin.deallenpress.comtermedia.plnih.govresearchgate.net A molecular hallmark of BSNS is the presence of rearrangements involving the PAX3 gene. springermedizin.deallenpress.comtermedia.plnih.govresearchgate.netradiopaedia.org These rearrangements typically result in the formation of fusion proteins involving PAX3. springermedizin.deallenpress.comtermedia.plnih.govresearchgate.netradiopaedia.org
PAX3-MAML3 and Other PAX3 Fusion Proteins
The most common genetic abnormality in BSNS is a recurrent translocation, t(2;4)(q35;q31.1), which leads to the creation of a PAX3-MAML3 fusion protein. springermedizin.deallenpress.comtermedia.plresearchgate.netradiopaedia.orgwikipedia.orgcapes.gov.brresearchgate.net This fusion protein combines the DNA-binding domain of PAX3 with the transactivation domain of MAML3 (Mastermind Like Transcriptional Coactivator 3), resulting in a potent transcriptional activator of genes with PAX3 binding sites. wikipedia.orgresearchgate.net The PAX3-MAML3 fusion protein induces an aberrant transcriptional program that reflects the dual neuroectodermal and myogenic differentiation seen in BSNS. researchgate.netscispace.com
While PAX3-MAML3 is the predominant fusion, a subset of BSNS cases exhibit rearrangements of PAX3 with alternative fusion partners. termedia.plradiopaedia.orgwikipedia.orgcapes.gov.br These include fusions with FOXO1 (Forkhead Box O1), NCOA1 (Nuclear Receptor Coactivator 1), NCOA2 (Nuclear Receptor Coactivator 2), WWTR1 (WW Domain Containing Transcription Regulator 1), and rarely, other partners like INO80D or RREB1::MRTFB (MKL2). springermedizin.determedia.plradiopaedia.orgwikipedia.orgcapes.gov.brresearchgate.netresearchgate.net The presence of PAX3-FOXO1 fusion, also found in alveolar rhabdomyosarcoma, in some BSNS cases suggests a genetic similarity between these entities, although the resulting phenotype can differ based on the cellular environment. wikipedia.orgscispace.com PAX3-NCOA1 fusions have also been identified in BSNS and appear to be associated with focal rhabdomyoblastic differentiation. capes.gov.brnih.gov
Melanoma Progression Mechanisms
PAX3 is highly expressed in melanoma and contributes significantly to its development and progression. nih.govplos.orgnih.govbioengineer.org Its role in melanoma involves promoting key characteristics of cancer cells. bioengineer.orgmdpi.comnews-medical.net
Overexpression and Amplification in Melanoma Cells
PAX3 expression is observed at all stages of melanoma progression, including primary lesions, circulating melanoma cells, and metastatic sites. nih.gov While some studies suggested no statistically significant difference in PAX3 expression between melanocytes and melanoma cells, others have shown significantly higher levels of PAX3 mRNA in melanoma cells compared to normal adult melanocytes. plos.orgnih.gov The overexpression of PAX3 in melanoma is not merely a secondary effect, as its loss is detrimental to melanoma cell viability. mdpi.com
Promotion of Cell Growth, Migration, and Survival
PAX3 functions as a transcription factor that drives melanoma progression by promoting cell growth, migration, and survival. bioengineer.orgmdpi.comnews-medical.netfrontiersin.org PAX3 regulates downstream genes involved in these processes. nih.govplos.orgnih.gov For example, PAX3 has been shown to activate the expression of genes associated with cell growth, neuronal growth, function, and signaling. mdpi.com It also contributes to cell survival by regulating anti-apoptotic genes like Bcl-XL and repressing PTEN. nih.govnih.gov Knockdown of PAX3 expression in melanoma cells can lead to reduced or arrested cell growth and the induction of apoptosis or senescence. frontiersin.org PAX3 may also promote melanoma metastasis and rapid tumor growth by driving the expression of genes like CXCR4 and MET. nih.gov
Inhibition of Terminal Differentiation
A critical role of PAX3 in melanoma progression is its ability to inhibit terminal differentiation of melanoma cells. bioengineer.orgmdpi.comnews-medical.net PAX3 is a key regulator of melanocyte development, where it is normally downregulated for terminal differentiation to occur. nih.gov In melanoma, persistent or elevated expression of PAX3 is thought to contribute to the block in differentiation, maintaining cells in a more proliferative and less differentiated state. nih.gov PAX3 can repress the expression of genes involved in the differentiated phenotype, such as Dct (also known as TRP2). nih.govresearchgate.net While PAX3 activates genes to initiate the melanogenic lineage, it also represses downstream factors to prevent terminal differentiation, acting as a regulator of the stem cell phenotype. nih.gov
Contribution to Drug Tolerance in Model Systems
PAX3 has been implicated in contributing to drug tolerance in several cancer model systems. In melanoma, PAX3 plays a role in the acquired resistance to BRAF inhibitors, such as vemurafenib. Signaling pathways involving BRAF and MEK typically suppress PAX3 expression. However, treatment of melanomas with BRAF and MEK inhibitors leads to an increase in PAX3 and MITF expression, which appears to contribute to an early state of drug tolerance nih.gov.
Studies in neuroblastoma cell lines have demonstrated that silencing PAX3 expression can enhance the cytotoxic effects of commonly used chemotherapeutic agents, including etoposide, vincristine, and cisplatin (B142131) nih.govnih.gov. This suggests that PAX3 contributes to chemoresistance in neuroblastoma models nih.govnih.gov.
Furthermore, PAX3 may play a role in resistance to apoptosis in rhabdomyosarcoma models, potentially by downregulating the expression of PTEN nih.gov. Research in glioma cell lines also indicates that targeting PAX3 expression in combination with chemotherapeutic treatment can increase the susceptibility of these cells to the drug nih.gov.
Identification of Novel Melanoma-Specific PAX3 Target Genes
PAX3 functions as a transcription factor, regulating the expression of downstream target genes. While some PAX3 target genes in neural crest, melanocyte, and melanoma cells were previously identified, including MITF, NGN2, RET, SOSTDC1, MSX2, DCT, and TYRP1, a comprehensive understanding of its regulatory network in melanoma is still evolving mdpi.com. PAX3 also regulates genes expressed more broadly, such as BCL-XL, CXCR4, FGFR4, HES1, MET, NF1, TGFb2, and WNT1, in melanocytes and melanoma mdpi.com.
Recent studies utilizing unbiased genomic approaches, such as Cleavage Under Targets & Release Using Nuclease (CUT&RUN) assays in melanoma cell lines like SK-MEL-5, have aimed to identify novel PAX3 regulatory regions and putative target genes mdpi.comresearchgate.net. These analyses revealed that the majority of PAX3 binding sites in SK-MEL-5 cells are associated with the Paired Domain (PD) and are linked to actively transcribed genes mdpi.comresearchgate.netnews-medical.net. Unexpectedly, PAX3 did not commonly function as a repressor in these cells mdpi.comresearchgate.net.
Pathway analysis of the genes associated with these novel PAX3 binding sites identified enrichment in processes related to transcription, RNA modification, and cell growth mdpi.comresearchgate.net. Furthermore, PAX3 peaks located in distal enhancer elements were connected to genes involved in neuronal growth, function, and signaling mdpi.comresearchgate.net.
Specific genes identified as potential direct targets of PAX3 in melanoma include the transforming growth factor β1 (TGFB1) promoter in metastatic melanoma cell lines nih.gov. PAX3 may also promote melanoma metastasis by driving the expression of CXCR4 nih.gov. Another key finding is the identification of PAX3 as an upstream regulator of MET in melanoma, with evidence suggesting that PAX3 and ETS1 can synergistically activate MET expression nih.gov.
Research also indicates differential regulation of PAX3 downstream target genes involved in cell proliferation when comparing melanoma cells to normal melanocytes plos.org. This differential regulation may be partly attributed to variations in PAX3 transcript expression profiles, specifically the observed downregulation of the PAX3E transcript in melanoma cells compared to melanocytes plos.org.
Other Cancer Model Systems
Beyond melanoma, PAX3 plays significant roles in the pathophysiology of other cancer model systems, including glioma, neuroblastoma, gastric carcinoma, and high-grade serous ovarian carcinoma.
In Glioma , PAX3 is frequently upregulated and its expression is associated with a worse prognosis nih.govnih.gov. Studies in glioma cell lines have shown that PAX3 promotes key oncogenic characteristics, including proliferation, invasion, and resistance to apoptosis nih.govnih.gov. Mechanistically, PAX3 has been shown to interact with β-catenin and regulate the Wnt signaling pathway, contributing to glioma cell growth and development nih.gov. Elevated PAX3 expression has been observed in high-grade gliomas nih.gov. Conversely, knockdown of PAX3 expression in glioblastoma cell lines, such as U87MG, inhibits cell proliferation and invasion while inducing apoptosis nih.gov. Upregulation of PAX3 in other glioma cell lines, like SHG-44, promotes proliferation, inhibits apoptosis, and increases invasion nih.gov. In brain glioma stem cells (BGSCs), PAX3 is differentially expressed and influences differentiation by regulating the expression of glial fibrillary acidic protein (GFAP), potentially contributing to the malignant phenotype spandidos-publications.com. PAX3 suppresses GFAP expression by binding to its promoter region spandidos-publications.com. Furthermore, PAX3 acts as an oncogene in BGSCs by transcriptionally repressing p53, thereby promoting BGSC growth and migration frontiersin.org.
Neuroblastoma models demonstrate re-expression of PAX3, with higher protein levels observed in malignant neuroblastic (N-type) cells compared to benign substrate-adherent (S-type) cells nih.govnih.gov. Functional studies using siRNA-mediated PAX3 knockdown in neuroblastoma cell lines resulted in persistent growth inhibition, G1 cell cycle arrest, and progressive apoptosis nih.govnih.gov. PAX3 down-regulation also significantly decreased cell attachment to extracellular matrix proteins and reduced migration and invasion nih.govnih.gov. Microarray analyses following PAX3 knockdown revealed alterations in signaling pathways related to the cell cycle, apoptosis, cell adhesion, cytoskeletal remodeling, and development nih.govnih.gov. These findings suggest that PAX3 contributes to the oncogenic characteristics of neuroblastoma cells by regulating a variety of crucial signaling pathways nih.govnih.gov. PAX3 is also believed to play a role in the differentiation defects observed in neuroblastoma researchgate.net. However, some studies on the effect of PAX3 overexpression on neuroblastoma cell proliferation have shown conflicting results researchgate.net.
In Gastric Carcinoma , PAX3 is found to be overexpressed nih.govoncotarget.com. Investigations using gastric cancer cell lines (MKN-28 and SGC-7901) and xenograft mouse models have shown that silencing PAX3 suppresses cell proliferation and angiogenesis nih.govscispace.com. This effect is mediated, at least in part, through the MET/PI3K signaling pathway nih.gov. PAX3 silencing in these models led to increased caspase-3 expression (indicating apoptosis), decreased VEGF expression (related to angiogenesis), and reduced phosphorylation of PI3K and MET nih.gov. Aberrant PAX3 expression in esophagogastric junction adenocarcinoma may function as an oncogene, showing correlation with tumor differentiation, invasion depth, and lymph node metastasis cellmolbiol.org.
Advanced Research Methodologies and Future Directions in Pax3 Protein Research
Molecular and Cellular Techniques for PAX3 Functional Analysis
Molecular and cellular techniques are fundamental to understanding the biological roles of PAX3 at a mechanistic level. These methods allow for the controlled manipulation of PAX3 expression and the assessment of its impact on cellular processes and gene regulation.
Gene Expression Manipulation (e.g., siRNA, shRNA, Antisense Oligonucleotides, cDNA Overexpression)
Manipulating the expression levels of PAX3 or its fusion proteins, such as PAX3-FOXO1, is a common strategy to investigate their functional consequences in cell culture and in vivo models. Techniques like small interfering RNA (siRNA) and short hairpin RNA (shRNA) are employed to achieve targeted knockdown or reduction of specific mRNA transcripts, thereby decreasing the production of the corresponding protein guidetopharmacology.orgbiosensis.comwikidata.org. Antisense oligonucleotides (ASOs), synthetic single-stranded nucleic acid sequences complementary to target mRNA, also serve to inhibit protein translation or promote mRNA degradation wikidata.orgciteab.com. These RNA interference (RNAi) approaches have demonstrated that reducing PAX3 or PAX3-FOXO1 expression can impact cellular behaviors such as proliferation, migration, differentiation, and tumorigenicity guidetopharmacology.orgbiosensis.comwikidata.org. For instance, RNA interference experiments have shown that decreasing PAX3 expression can lead to a marked reduction in melanoma cell proliferation and migration rates, highlighting its central regulatory influence in this context guidetopharmacology.org. Similarly, antisense oligonucleotide or siRNA-mediated depletion of PAX3-FOXO1 has been shown to induce apoptosis in rhabdomyosarcoma cells, suggesting the fusion protein's role in cell viability wikidata.org.
Conversely, cDNA overexpression involves introducing a vector containing the coding sequence for PAX3 into cells, leading to increased production of the protein. This technique is used to study the effects of elevated PAX3 levels, mimicking conditions observed in certain diseases like melanoma, where heightened PAX3 expression correlates with increased growth and invasiveness guidetopharmacology.org. Overexpression studies can help elucidate the pathways and genes activated by PAX3.
Reporter Gene Assays (e.g., CAT Assay)
Reporter gene assays are invaluable tools for quantitatively measuring the transcriptional activity of PAX3. These assays typically involve constructing a plasmid where the promoter or a regulatory element containing putative PAX3 binding sites is linked to a reporter gene whose activity is easily detectable, such as Chloramphenicol (B1208) Acetyltransferase (CAT) or Luciferase. Cells are then co-transfected with this reporter construct and an effector plasmid expressing PAX3 or a specific domain of the protein. Changes in the activity of the reporter enzyme (e.g., CAT activity, measured by the conversion of chloramphenicol to its acetylated forms) indicate whether PAX3 activates or represses transcription from the tested regulatory element. Early studies utilizing CAT assays with GAL4/PAX3 fusion proteins revealed that different domains of PAX3 possess distinct transcriptional modulation activities, with an N-terminal region exhibiting transcription inhibition and the C-terminus conferring transcriptional activation. Reporter assays using constructs containing PAX3 paired and homeodomain recognition sequences have also been used to compare the transcriptional activity of wild-type PAX3 and the PAX3-FOXO1 fusion protein, demonstrating the enhanced transactivation potential of the fusion protein.
Electrophoretic Mobility Shift Assays (EMSA) for DNA Binding
Electrophoretic Mobility Shift Assay (EMSA), also known as a gel shift assay, is a widely used technique to investigate the ability of proteins, such as PAX3, to bind to specific DNA sequences. This method relies on the principle that a protein-DNA complex migrates slower through a non-denaturing polyacrylamide gel than the free DNA probe. By using labeled DNA probes containing known or putative PAX3 binding sites (e.g., sequences recognized by the paired domain or homeodomain), researchers can assess the specificity and affinity of PAX3-DNA interactions. EMSA kits specifically designed for monitoring PAX3 DNA binding activity are available.
EMSA has been instrumental in characterizing the DNA-binding properties of different PAX3 domains and mutant variants, including those found in Waardenburg syndrome. Studies have utilized EMSA with oligonucleotides specific for the paired domain (like Nf3′ and H2A2.1) and the homeodomain (like P2 and P1/2) to analyze binding by wild-type and mutant PAX3 proteins. Supershift EMSA, which involves the addition of an antibody specific to PAX3 or a potential interacting protein to the binding reaction, can further confirm the identity of the protein bound to the DNA probe, as the antibody-protein-DNA complex will exhibit an even greater shift in mobility. EMSA has also been used to show that PAX3 interacts with specific DNA elements within its own promoter, suggesting a mechanism for autoregulation.
Genomic and Proteomic Approaches
Genomic and proteomic approaches provide a broader, high-throughput view of PAX3 function by examining its interactions with DNA and its influence on the cellular protein landscape on a global scale.
Chromatin Immunoprecipitation (ChIP-seq) and Variants (CUT&RUN, CUT&Tag)
Chromatin Immunoprecipitation followed by sequencing (ChIP-seq) is a powerful technique used to identify the genome-wide binding sites of transcription factors and other DNA-associated proteins. This method involves crosslinking proteins to DNA, shearing the chromatin, immunoprecipitating the protein of interest using a specific antibody, reversing the crosslinking to release the DNA, and then sequencing the isolated DNA fragments to map the protein binding locations across the genome. ChIP-seq has been applied to study PAX3 binding, although non-biased cistromic screens for PAX3, particularly in melanocyte or melanoma cells, have been limited.
Newer variants like Cleavage Under Targets & Release Using Nuclease (CUT&RUN) and Cleavage Under Targets and Tagmentation (CUT&Tag) offer advantages over traditional ChIP-seq, including lower input cell requirements, reduced background, and higher signal-to-noise ratio. CUT&Tag, for instance, can generate robust data with significantly fewer sequencing reads compared to ChIP-seq. These techniques utilize a protein A-Tn5 transposase fusion protein guided by an antibody to cleave and tagment DNA specifically at the antibody binding sites. Studies have employed CUT&RUN and CUT&Tag to identify PAX3 direct downstream targets and regulatory regions in various cell types, including melanoma cells and muscle progenitor cells. For example, CUT&RUN analysis in SK-MEL-5 melanoma cells identified hundreds of PAX3 binding sites, revealing a predominance of binding through the paired domain linked to active genes. These methods also allow for the simultaneous analysis of histone modifications at PAX3 binding sites, providing insights into the chromatin state and regulatory activity of these regions.
Assay for Transposase-Accessible Chromatin using sequencing (ATAC-seq)
Assay for Transposase-Accessible Chromatin using sequencing (ATAC-seq) is a technique used to probe chromatin accessibility across the genome. It identifies regions of open chromatin, which are typically regulatory elements like promoters and enhancers that are accessible to transcription factors and the transcriptional machinery. ATAC-seq is often used in conjunction with ChIP-seq or CUT&Tag to gain a more comprehensive understanding of gene regulation. By comparing ATAC-seq data with PAX3 binding sites identified by ChIP-seq or CUT&Tag, researchers can determine whether PAX3 binds to accessible chromatin regions and how PAX3 binding influences chromatin structure.
Studies using ATAC-seq in the context of PAX3 research have provided insights into the regulatory landscape controlled by PAX3. For example, ATAC-seq analysis has been used to characterize the chromatin accessibility at PAX3 binding sites in melanoma cells, correlating these sites with histone modification signatures to classify regulatory regions as active, poised, primed, repressed, or closed. ATAC-seq signals in the PAX3 promoter region have also been observed to be higher in cells with elevated PAX3 expression, consistent with increased transcriptional activity from the endogenous promoter. Furthermore, ATAC-seq has been used to study PAX3-mediated chromatin remodeling during skeletal myogenic lineage specification, showing that PAX3 can induce changes in chromatin accessibility at a subset of bound loci.
Proteomic approaches, while not specifically detailed in the provided genomic subsections, are also utilized in PAX3 research, particularly in the study of the PAX3-FOXO1 fusion protein in alveolar rhabdomyosarcoma. Techniques such as mass spectrometry-based proteomics can be used to identify proteins whose expression levels are altered upon manipulation of PAX3 or PAX3-FOXO1, providing a broader view of the downstream cellular pathways affected by these proteins. A proteomic approach using a PAX3-FOXO1 knockdown system in ARMS cell lines identified a list of upregulated and downregulated proteins regulated by the fusion protein, including PPP2R1A.
These advanced research methodologies continue to expand our understanding of PAX3 function in both normal development and disease, paving the way for the identification of novel therapeutic targets and the development of targeted interventions.
RNA Sequencing (RNA-seq) and Single-Cell RNA Sequencing
RNA Sequencing (RNA-seq) and its higher-resolution counterpart, single-cell RNA Sequencing (scRNA-seq), are instrumental in comprehensively analyzing the transcriptional landscape regulated by PAX3. These techniques allow researchers to identify the full spectrum of genes targeted by PAX3 and understand how its expression or the expression of its fusion proteins, like PAX3-FOXO1, impacts global gene expression patterns in various cellular contexts. nih.govpharmakb.comnih.govcenmed.comharvard.edu
Studies utilizing RNA-seq have been employed to assess transcriptomics changes upon manipulation of PAX3 or PAX3-FOXO1 levels, such as treatment with inhibitors like TG02, which suppresses PAX3-FOXO1 levels. nih.gov RNA-seq analysis has revealed marked suppression of PAX3-FOXO1 target gene sets following such treatments. nih.gov In the context of muscle differentiation, RNA-seq has provided insights into gene expression changes in PAX3-expressing myoblast clones, highlighting how factors like culture surface stiffness can influence differentiation outcomes and associated gene expression profiles. pharmakb.com This comprehensive dataset serves as a valuable resource for understanding PAX3-expressing cells. pharmakb.com
Single-cell RNA sequencing offers an even more granular view, enabling the identification of distinct cell populations and their specific gene expression profiles within heterogeneous tissues or differentiating cell cultures where PAX3 is expressed. nih.govwikipedia.orgcenmed.com For instance, scRNA-seq has been used to reveal the heterogeneity of cultured bovine satellite cells, identifying subsets of satellite cells and myoblasts based on the expression of markers like PAX7 and PAX3. wikipedia.org In studies of spinal cord development, scRNA-seq data from embryonic mouse and chicken spinal cords have been used to define gene signatures associated with different progenitor and interneuron populations, allowing researchers to analyze the enrichment of these signatures upon loss of Pax3/Pax7. nih.gov This approach helps in understanding how PAX3 and PAX7 differentially shape gene regulatory networks and encode spinal cell fates. nih.gov Furthermore, scRNA-seq analysis of human induced pluripotent stem cell (iPSC)-derived cardiomyocytes has been conducted to elucidate dynamic gene regulatory networks and pivotal regulators, including PAX3, involved in the differentiation process. cenmed.com
Structural Biology Approaches
Structural biology techniques provide high-resolution insights into the three-dimensional structure of the PAX3 protein and its complexes, which is essential for understanding its molecular function, particularly its interaction with DNA.
X-ray Crystallography for DNA-Protein Complexes
X-ray crystallography is a powerful method for determining the atomic structure of proteins and their complexes with DNA. The PAX3 protein contains multiple DNA-binding domains, including a paired domain and a homeodomain. nih.govwikipedia.orgjhphs.org Crystallographic studies have focused on these domains to understand how PAX3 recognizes and binds to specific DNA sequences.
The crystal structure of the human PAX3 homeodomain in complex with a palindromic DNA sequence has been determined at high resolution (1.95 Å). wikipedia.orgjhphs.orgnih.gov This structure revealed that two homeodomains bind to the DNA as a symmetric dimer, inducing a slight bend in the DNA helix. wikipedia.org The structure elucidated how the N-terminal arm of the homeodomain interacts with the minor groove and the recognition helix fits into the major groove, with water molecules mediating many protein-DNA interactions. wikipedia.org Such structures provide critical insights into the molecular mechanisms of DNA recognition by PAX3 and how mutations, such as those associated with Waardenburg syndrome, might affect DNA binding or protein folding. wikipedia.org The Protein Data Bank (PDB) contains entries for PAX3 protein structures, including complexes with DNA. jhphs.orgmims.com
Computational Modeling and Molecular Dynamics Simulations
Computational modeling and molecular dynamics simulations complement experimental structural techniques by providing dynamic insights into protein behavior, flexibility, and interactions. guidetomalariapharmacology.orguni.lu These methods can be used to predict protein structures, model protein-DNA interactions, and simulate conformational changes.
Innovative computational simulation and modeling approaches have been developed to predict the exact DNA binding locations of PAX3 in cells, allowing researchers to map the protein's regulatory signatures and distinguish the contributions of its paired domain (PD) and homeodomain (HD) to DNA binding. harvard.eduuni.lu Studies using these methods have suggested that the paired domain plays a dominant role in PAX3's attachment to DNA in certain contexts, such as melanoma cells, influencing the activation of genes related to cell growth and protein synthesis. harvard.eduuni.lu Computational modeling can also be used for comparative modeling of PAX proteins and their domains, as well as for simulating protein-protein docking to understand how PAX3 interacts with other proteins. Molecular dynamics simulations, sometimes enhanced with AI algorithms, can explore the broad conformational space of PAX3 and identify representative structures, providing a foundation for structure-based drug design and the identification of potential binding pockets. guidetomalariapharmacology.org
Advanced In Vitro and In Vivo Model Systems
Studying PAX3 function and its role in disease requires sophisticated model systems that can recapitulate relevant biological processes and disease states.
Pluripotent Stem Cell Differentiation Models
Pluripotent stem cells (PSCs), including human induced pluripotent stem cells (hiPSCs), offer a powerful in vitro platform to model early human development, differentiation, and disease. cenmed.comcenmed.com These cells can be differentiated into various lineages where PAX3 is expressed, such as skeletal muscle, neural crest derivatives, and neural cells.
Differentiation protocols have been developed to derive PAX3-positive myogenic progenitors from hiPSCs, providing a valuable tool for studying myogenesis and generating cells for potential cell-based therapies for muscular dystrophies like Duchenne muscular dystrophy (DMD). PAX3 and PAX7 are key markers of satellite cells and are essential regulators of myogenesis, with PAX3 involved in the early stages of muscle development. Ectopic expression of PAX3 in human adipocyte progenitors derived from iPSCs has been shown to convert white adipocyte progenitors into brown-like adipocyte progenitors, highlighting PAX3's role in adipocyte fate determination.
iPSC differentiation models are also being utilized to study diseases linked to PAX3. For example, iPSCs derived from patients with Waardenburg syndrome 1 (WS1) carrying PAX3 mutations are used to investigate the impact of these mutations on otic progenitor proliferation and apoptosis. Furthermore, iPSC models are being developed to study the initiation mechanisms of PAX3-FOXO1-driven ARMS. cenmed.com By forcing the expression of the PAX3-FOXO1 fusion protein during the differentiation of TP53-null hiPSCs, researchers can generate ARMS-like cells and study the genomic changes required for transformation, providing a unique model to understand the cellular origins and mechanisms of this aggressive cancer. cenmed.com These iPSC-based models offer advantages over some traditional in vivo models by allowing for the study of early developmental stages and disease initiation in a human-specific context. cenmed.com
While not explicitly requested in the outline, it's worth noting that in vivo models, such as mouse xenograft models and genetically engineered mouse models, remain critical for studying the tumorigenicity of PAX3-FOXO1 and evaluating potential therapeutic strategies targeting this fusion protein and its downstream effectors like FGFR4, MYCN, and MET. nih.gov These models allow for the assessment of tumor growth, metastasis, and the efficacy of targeted agents in a complex biological environment. nih.gov
Due to the nature of the requested content focusing on research methodologies and approaches rather than specific experimental datasets with numerical values, the inclusion of interactive data tables is not feasible within this article. The detailed research findings are integrated textually within each section.
Genetically Engineered Mouse Models (e.g., Splotch Mutants, Conditional Knockouts, Hypomorphs)
Genetically engineered mouse models have been instrumental in dissecting the developmental roles of PAX3. The naturally occurring "splotch" mutation in mice, affecting the Pax3 allele, serves as a classic model for studying neural tube defects, a phenotype also observed in Waardenburg syndrome in humans. frontiersin.orgnih.gov Homozygous splotch mutants are typically embryonic lethal and exhibit disturbed somite boundaries. frontiersin.org
Further precision in studying PAX3 function has been achieved through the generation of conditional knockout mouse models. These models allow for the deletion of Pax3 in a tissue- or time-specific manner, providing insights into its requirement in specific cell lineages like cardiac neural crest cells and muscle progenitor cells. nih.govnih.gov Studies using conditional knockouts have revealed that while Pax3 function is not required in cardiac neural crest cells after they begin emigration from the neural tube, it is briefly required cell-autonomously in early neural folds. nih.gov
Hypomorphic Pax3 alleles, which result in reduced levels of functional PAX3 protein, have also been developed. frontiersin.orgnih.gov For instance, heterozygous mice expressing a Pax3 hypomorphic allele (Pax3Pax3–ERD/+) display a milder phenotype. frontiersin.org Combining a dominant-negative allele with a null allele has allowed researchers to further titrate the required PAX3 threshold levels for specific developmental processes, showing that even with significantly reduced functional PAX3 (e.g., 10%), some developmental aspects like heart development can appear normal, while neural tube, neural crest, and muscle defects are exacerbated. nih.gov These models are crucial for understanding the dosage sensitivity of PAX3 and the potential for functional compensation by paralogs like PAX7. nih.govbiorxiv.org
Xenograft Models for Tumorigenicity Studies
Xenograft models, typically utilizing immunodeficient mice such as SCID or NOD-SCID mice, are widely used to investigate the tumorigenic potential of cells expressing PAX3, particularly in the context of the PAX3-FOXO1 fusion protein found in alveolar rhabdomyosarcoma (ARMS). nih.govnih.govaacrjournals.orgplos.orgmdpi.com In these models, human cancer cells (e.g., ARMS cell lines or engineered myoblasts expressing PAX3-FOXO1) are injected into mice to assess tumor formation and growth in an in vivo environment. nih.govnih.govaacrjournals.org
Studies have shown that while expression of PAX3-FOXO1 alone may not induce transformation in standard cell culture assays, it can promote xenograft tumor formation in SCID mice, suggesting a role for the tissue microenvironment in tumorigenesis. nih.gov The co-expression of PAX3-FOXO1 with other oncogenes, such as MYCN, significantly accelerates tumor development in these models. nih.gov Xenograft models have also been used to evaluate the efficacy of potential therapeutic agents targeting PAX3 or PAX3-FOXO1, demonstrating that inhibiting PAX3 expression or activity can suppress tumorigenicity and enhance the effectiveness of chemotherapy. nih.govaacrjournals.org For example, the kinase inhibitor PKC412 showed potent antitumorigenic potential in ARMS xenograft models by influencing the phosphorylation status and transcriptional activity of PAX3/FKHR. aacrjournals.org Inducible expression systems in xenograft models have further allowed researchers to study the dependence of tumor growth on sustained PAX3-FOXO1 expression and investigate mechanisms of tumor recurrence. aacrjournals.org
Computational Biology and Bioinformatics for Regulatory Element Identification
Computational biology and bioinformatics play a vital role in understanding how PAX3 regulates gene expression by identifying its DNA binding sites and the cis-regulatory elements it interacts with. nih.govbiorxiv.orgncl.ac.uk These approaches leverage genomic data to predict and analyze regulatory regions across the genome. nih.govbiorxiv.orgncl.ac.uk
Identification of Cis-Regulatory Modules and DNA Motifs
Identifying cis-regulatory modules (CRMs) and specific DNA motifs recognized by PAX3 is fundamental to understanding its transcriptional activity. PAX3 contains a paired box domain (PD) and a homeodomain (HD), both of which can bind to distinct DNA motifs. researchgate.netnih.govnih.govmdpi.com Computational tools and bioinformatic analyses, often integrated with experimental techniques like CUT&RUN or ChIP-seq, are used to map PAX3 binding sites across the genome. researchgate.netnih.govnih.govbiorxiv.org
Analysis of these binding sites reveals enrichment for DNA motifs recognized by the PAX3 PD and HD. researchgate.netnih.govnih.gov Studies have shown that PAX3-bound CRMs are frequently located in intronic or intergenic regions and are enriched for PD and PD+HD binding motifs. nih.gov Bioinformatic approaches can categorize PAX3 binding peaks based on the presence of these motifs and correlate them with epigenetic markers (like histone modifications) and chromatin accessibility data (ATAC-seq) to infer the regulatory state of the bound regions (e.g., active enhancers, poised enhancers). researchgate.netnih.gov This integrated analysis helps in deciphering the complex regulatory landscape controlled by PAX3. researchgate.net
Predictive Modeling of PAX3 Function and Target Gene Networks
Computational approaches are also used to build predictive models of PAX3 function and the gene regulatory networks it controls. ncl.ac.uk By integrating data from gene expression studies (RNA-seq), transcription factor binding assays (CUT&RUN, ChIP-seq), and epigenetic profiling, bioinformatics can help infer the downstream targets of PAX3 and the pathways it influences. researchgate.netnih.govaacrjournals.orgbiorxiv.org
Predictive modeling can identify potential target genes based on the presence of PAX3 binding sites in their associated regulatory regions and changes in their expression upon manipulation of PAX3 levels. nih.govaacrjournals.org These models can reveal complex regulatory relationships, including both activation and repression of target genes by PAX3, and how these activities might be modulated by interactions with other transcription factors and signaling pathways. biorxiv.orgresearchgate.netoncotarget.com For instance, computational analyses have helped identify PAX3 target genes involved in processes like cell growth, migration, survival, and differentiation in various cell types, including melanoma and muscle progenitor cells. researchgate.netnih.govmdpi.comresearchgate.netresearchgate.net Predictive models can also be used to explore the functional consequences of altered PAX3 activity, such as in the context of the PAX3-FOXO1 fusion protein, and to identify key nodes within the affected gene networks that could serve as therapeutic targets. aacrjournals.orgbiorxiv.org
Development of Molecular Probes and Activity Modulators for Research
The development of molecular probes and activity modulators is crucial for both basic research into PAX3 function and the potential development of therapeutics. These tools allow for the specific manipulation and study of PAX3 protein activity.
Small Molecule Inhibitors Targeting DNA-Binding Domains
Given the role of PAX3 as a transcription factor that exerts its effects by binding to DNA, the development of small molecule inhibitors targeting its DNA-binding domains is a significant area of research, particularly in diseases where PAX3 or its fusion proteins are aberrantly active, such as ARMS and melanoma. patsnap.comncl.ac.ukplos.org
Small molecule inhibitors can be designed to bind directly to the DNA-binding domain(s) of PAX3 (the paired domain and/or homeodomain), thereby preventing or disrupting its interaction with target DNA sequences. patsnap.comnih.gov By blocking DNA binding, these molecules can inhibit the transcriptional activation or repression of PAX3 target genes, effectively shutting down downstream signaling pathways driven by PAX3. patsnap.com
Peptide-Based Disruptors of Protein-Protein Interactions
Protein-protein interactions (PPIs) are fundamental to a vast array of cellular processes, forming complex networks that govern cell function. wikipedia.org The dysregulation of these interactions is frequently associated with disease states, including cancer. wikipedia.org Transcription factors like PAX3 exert their regulatory roles not only through direct DNA binding but also through interactions with a variety of co-regulators, chromatin modifiers, and other transcription factors. uniprot.orgnih.gov These interactions can modulate PAX3's DNA binding affinity, transcriptional activation or repression activity, and cellular localization. Key protein partners of PAX3 identified through research include PAX7 (forming homodimers or heterodimers), PAXBP1, DAXX, TBX18, SOX10, HIRA, Rb, Calmyrin, KAP1, MYOD1, MYOG, MYCN, CHD4, BRD4, ETS1, GLI2, ZIC2, and Dmrt2. uniprot.orgnih.govnih.gov
Disrupting aberrant or undesirable protein-protein interactions has emerged as a promising therapeutic strategy. wikipedia.org While small molecule inhibitors have been traditionally used to target proteins, their effectiveness against the often large and complex interfaces of PPIs can be limited. wikipedia.org Peptide-based inhibitors offer a compelling alternative due to their ability to engage with these broader interaction surfaces with high specificity. wikipedia.org
In the context of PAX3 research, peptide-based approaches are being explored as a method to interfere with its interactions with essential co-factors or other proteins that contribute to its aberrant function in disease. By designing peptides that mimic or block the specific binding sites involved in critical PAX3-protein interactions, researchers aim to inhibit downstream signaling pathways driven by dysregulated PAX3 activity. This strategy could potentially offer a targeted approach to modulate PAX3 function without affecting the activity of related proteins or other essential cellular processes to the same extent as less specific inhibitors.
The development of peptide-based disruptors involves identifying the specific amino acid sequences or structural motifs critical for the interaction between PAX3 and its binding partner. Synthetic peptides corresponding to these regions can then be designed to compete with the native proteins for binding, thereby disrupting the interaction. While the concept is well-established and applied in various fields of protein research and drug development wikipedia.org, specific detailed research findings on the application of well-characterized peptide disruptors directly targeting PAX3 protein-protein interactions were not extensively detailed in the examined literature. However, the potential for using peptides to disrupt the interaction between PAX3 and its co-factors has been recognized as a potential inhibitory strategy.
Further research is needed to design, synthesize, and validate peptide-based disruptors specifically targeting key oncogenic or disease-promoting interactions involving PAX3, such as its interactions with fusion partners like FOXO1 in alveolar rhabdomyosarcoma or interactions with co-regulators that enhance its pro-survival or pro-proliferative functions in cancers like melanoma. uniprot.org
Unexplored Aspects and Emerging Research Questions
Despite significant progress in understanding PAX3's roles in development and disease, several critical aspects remain unexplored, giving rise to important emerging research questions:
Interplay Between DNA-Binding Domains: PAX3 contains two distinct DNA-binding domains: the paired domain (PD) and the homeodomain (HD). uniprot.orgnih.gov While it is known that these domains can bind to unique DNA motifs, the complex interplay between the PD and HD and their collective impact on regulating downstream gene expression is not fully elucidated. Understanding how these domains cooperate or act independently to influence the vast landscape of PAX3-regulated genes is a key question.
Full Spectrum of Gene Regulation: Although numerous genes have been identified as potential PAX3 targets, the complete set of genes directly regulated by PAX3, particularly in different cellular contexts and developmental stages, remains to be fully defined. The extent to which PAX3 acts as a transcriptional activator or repressor across its diverse target genes also warrants further investigation, as recent findings suggest a predominance of activator function in certain cancer types, which may contrast with its roles in other contexts.
Role in Adult Tissues and Regeneration: While PAX3's role in embryonic development is well-established, its function in adult tissues, particularly in the maintenance and regeneration of tissues like skeletal muscle, presents unexplored avenues. Questions remain regarding the activity of developmental pathways involving PAX3, such as the PAX3/Dmrt2/Myf5 pathway, in adult muscle stem cells and their contribution to muscle regeneration and repair.
Mechanism of PAX3 Downregulation: The precise mechanisms controlling the timely downregulation of PAX3 expression during cellular differentiation are not completely understood. Given that persistent PAX3 expression can block differentiation and contribute to disease, further research into the regulatory elements and factors responsible for PAX3 silencing is crucial.
Function of the Paired Domain During Mitosis: Research has shown that PAX3 loads onto mitotic chromosomes via its homeodomain, a process that is regulated by post-translational modifications like arginine methylation. However, the specific function of the paired domain during mitosis and its potential involvement in mitotic chromosome interactions or other mitotic processes remains unclear.
Detailed Pathogenesis of Waardenburg Syndrome: While mutations in PAX3 are known to cause Waardenburg syndrome, the complete molecular mechanisms by which different PAX3 mutants lead to the diverse range of symptoms are still being investigated. Understanding how mutant PAX3 proteins interfere with normal PAX3 function, potentially through dominant-negative effects or by disrupting specific interactions or localization patterns, is an ongoing area of research.
Response to Environmental Stress: Recent studies have highlighted a functional heterogeneity in skeletal muscle stem cells based on PAX3 expression, with PAX3-positive cells exhibiting resistance to certain environmental stressors. The broader implications of environmental factors on PAX3 function and the protective mechanisms mediated by PAX3, such as the induction of mTORC1 signaling, represent an emerging area of investigation with potential relevance to tissue homeostasis and disease susceptibility.
Therapeutic Targeting Beyond Cancer: While much of the recent research on modulating PAX3 activity has focused on cancer therapy, the potential for targeting PAX3 or its associated pathways in other diseases linked to PAX3 dysregulation, such as congenital disorders like Waardenburg syndrome, represents an important unexplored therapeutic avenue.
Addressing these unexplored aspects and emerging questions will be critical for a comprehensive understanding of PAX3 protein biology and for the development of novel therapeutic strategies targeting PAX3-associated diseases.
Q & A
Q. What are the structural and functional domains of Pax-3, and how do they contribute to DNA binding?
Pax-3 contains two DNA-binding domains: a paired domain (PD) and a paired-type homeodomain (HD). The PD binds to GTTCC motifs, while the HD recognizes ATTA sequences. These domains act synergistically, with the spacer region between them allowing spatial flexibility for cooperative DNA binding . Mutations in these domains (e.g., glycine-to-arginine substitution in the PD of the Splotch-delayed allele) disrupt DNA binding and dimerization, leading to developmental defects in mice and humans .
Q. What is the role of Pax-3 in embryogenesis, particularly in neural tube development?
Pax-3 is critical for neural crest cell migration, spinal cord development, and limb mesenchyme formation. In Splotch (Sp) mouse mutants, Pax-3 loss-of-function mutations cause neural tube defects (e.g., spina bifida) due to disrupted neural crest differentiation and myogenesis. Human Waardenburg syndrome type 1 (WS1), characterized by pigmentation and hearing deficits, is linked to analogous Pax-3 mutations .
Advanced Research Questions
Q. How do contradictory findings about Pax-3 DNA-binding domains inform mechanistic models?
While the PD and HD were initially thought to function independently, the Splotch-delayed (Spd) mutation (G48R in PD) reduces HD binding to P2 motifs by 21-fold, suggesting inter-domain crosstalk. Deletion of the mutated PD restores HD activity, implying that the PD modulates HD conformation or accessibility . This challenges the assumption of domain autonomy and highlights the need for structural studies (e.g., X-ray crystallography) to resolve conformational dynamics.
Q. What methodologies are used to analyze Pax-3’s transcriptional regulatory mechanisms?
- DNA-binding assays: Electrophoretic mobility shift assays (EMSAs) with defined motifs (e.g., e5 for PD, P2 for HD) reveal binding affinities altered by mutations .
- Transcriptional modulation: Reporter gene assays demonstrate that Pax-3’s N-terminal region (amino acids 1–90) inhibits transcription, while its C-terminal region activates promoters. Dose-dependent activation occurs only in the presence of functional binding sites .
- Protein interaction studies: Co-immunoprecipitation and GST pull-down assays identify dimerization domains, including a conserved octapeptide between PD and HD .
Q. How does autophagy-dependent crosstalk between GILT and Pax-3 influence cancer therapy?
In melanoma, gamma-interferon-inducible lysosomal thiol reductase (GILT) suppresses Pax-3 via autophagy, enhancing radiation sensitivity. Western blotting and confocal microscopy show GILT-Pax-3 co-localization, while immunoprecipitation links GILT to Pax-3 degradation. This pathway upregulates p53, making tumors more susceptible to low-dose radiotherapy. Methodologically, silencing Pax-3 with siRNA or CRISPR-Cas9 could validate therapeutic targets .
Q. What experimental strategies resolve splicing defects in Pax-3 mutants like Splotch (Sp)?
The Sp allele harbors a splice-site mutation in intron 3, generating aberrant transcripts (e.g., exon skipping, intron retention). RT-PCR and sequencing identify four defective mRNA species in Sp/Sp mice. Rescue experiments using wild-type Pax-3 cDNA or antisense oligonucleotides to block cryptic splice sites could restore normal splicing .
Data Contradiction and Resolution
Q. Why do some Pax-3 mutations cause tissue-specific phenotypes despite ubiquitous expression?
Pax-3 is expressed in neural crest, myoblasts, and melanocytes, but mutations (e.g., WS1 vs. Sp) exhibit tissue-restricted effects. This may reflect differential dependency on Pax-3 isoforms or compensatory factors (e.g., Pax-7 in muscle). Lineage-specific CRISPR knockout models and single-cell RNA-seq can dissect context-dependent roles .
Methodological Best Practices
- For DNA-binding studies: Use circular permutation assays to detect Pax-3-induced DNA bending, a hallmark of paired domain proteins .
- For mutation analysis: Combine EMSA with in vitro transcription-translation systems to assess DNA-binding defects in patient-derived alleles .
- For protein quantification: Employ densitometry on Western blots with β-actin normalization to compare Pax-3 expression across experimental conditions (e.g., GILT overexpression) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
